Technical Documentation Center

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
  • CAS: 61021-35-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, a molecule of significant interest to research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, a molecule of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a thioacetonitrile moiety at the 3-position offers a unique combination of chemical properties that may translate into valuable pharmacological activities.[1][2][3][4] This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data for structural elucidation, and a discussion of the potential therapeutic applications of this compound based on the established bioactivities of related indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3][4] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors.[1][3] This has led to the development of indole-based drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][5][6][7][8][9][10][11][12][13][14][15]

The functionalization of the indole ring, particularly at the C3 position, is a key strategy in drug discovery to modulate the parent molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of a sulfur-containing substituent, such as a thioether, has been shown to enhance the antimicrobial and anticancer properties of indole derivatives.[3][7][16] Furthermore, the nitrile group is a versatile functional group known to participate in various biological interactions and can serve as a precursor for other functionalities. The combination of these features in [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile presents a compelling case for its synthesis and biological evaluation.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₁H₁₀N₂SBased on chemical structure
Molecular Weight 202.28 g/mol Calculated from atomic weights
Appearance Likely a pale yellow to off-white solidIndole derivatives are often crystalline solids.[17]
Melting Point Expected to be in the range of 100-150 °CBased on melting points of similar substituted indoles.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane); sparingly soluble in water.The hydrophobic indole ring and the polar nitrile and sulfur groups suggest this solubility profile.
logP Estimated to be between 2.0 and 3.0The N-methylation and the thioacetonitrile group contribute to its lipophilicity.
Predicted Spectroscopic Data for Structural Elucidation

(Predicted for a 400 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70-7.65d1HH-4
~7.35-7.25m2HH-5, H-6
~7.20-7.15m1HH-7
~7.10s1HH-2
~3.80s3HN-CH₃
~3.60s2HS-CH₂-CN

Rationale: The chemical shifts are predicted based on the known electronic effects of the substituents on the indole ring. The N-methyl group will appear as a singlet around 3.8 ppm. The protons on the benzene portion of the indole will be in the aromatic region, with H-4 being the most downfield due to the anisotropic effect of the pyrrole ring. The H-2 proton will appear as a singlet, and the methylene protons of the thioacetonitrile group will also be a singlet.

(Predicted for a 100 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~137C-7a
~129C-3a
~128C-2
~122C-6
~120C-5
~119C-4
~117CN
~109C-7
~105C-3
~33N-CH₃
~20S-CH₂

Rationale: The chemical shifts are estimated based on additive rules for substituted indoles. The nitrile carbon will have a characteristic shift around 117 ppm. The carbons of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the N-methyl and C3-substituents.

Wavenumber (cm⁻¹)IntensityAssignment
~2250-2240Medium, SharpC≡N stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH₃, S-CH₂)
~1600, ~1470Medium-StrongC=C stretching in the aromatic ring
~1350-1300MediumC-N stretch
~750-700StrongC-S stretch

Rationale: The most characteristic peak will be the sharp C≡N stretching vibration in the 2250-2240 cm⁻¹ region.[18][19][20] The C-S stretch will appear in the fingerprint region.[21]

m/zInterpretation
202[M]⁺ (Molecular Ion)
161[M - CH₂CN]⁺
146[M - S-CH₂CN]⁺
130[1-Methylindolyl]⁺

Rationale: The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for indole derivatives involve cleavage of the side chain at the C3 position.[22][23][24][25][26]

Synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

The synthesis of the target molecule can be achieved through a two-step process starting from commercially available indole. The proposed synthetic pathway is outlined below.

Synthesis_Workflow Indole Indole Step1 Step 1: N-Methylation Indole->Step1 Methyl_Indole 1-Methyl-1H-indole Step1->Methyl_Indole Step2 Step 2: Thiolation & Alkylation Methyl_Indole->Step2 Target_Molecule [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile Step2->Target_Molecule

Caption: Synthetic workflow for [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.

Step 1: Synthesis of 1-Methyl-1H-indole

Causality: The first step involves the N-methylation of indole. This is a crucial step as the presence of the N-H proton in indole can interfere with the subsequent C3-functionalization reaction. By protecting the nitrogen with a methyl group, we direct the subsequent reaction to the desired C3 position. A well-established method for this transformation is the use of a strong base to deprotonate the indole followed by quenching with an electrophilic methyl source.[27][28][29]

Experimental Protocol:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred DMF.

  • Indole Addition: Dissolve indole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, during which the solution should become clear, indicating the formation of the sodium salt of indole.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-1H-indole as a colorless oil.

Step 2: Synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Causality: This step involves the introduction of the "sulfanylacetonitrile" group at the C3 position of 1-methyl-1H-indole. A common method for C3-thiolation of indoles involves the in-situ generation of a sulfenylating agent or the direct reaction with a sulfur nucleophile. For this synthesis, we propose the generation of 1-methyl-1H-indole-3-thiol as an intermediate, which is then alkylated with chloroacetonitrile.

Experimental Protocol:

  • Thiol Formation (Intermediate):

    • Method A (via Thiocyanation): Dissolve 1-methyl-1H-indole in methanol and cool to 0 °C. Add a solution of ammonium thiocyanate and bromine in methanol dropwise. After the reaction is complete, the resulting 1-methyl-1H-indole-3-thiocyanate can be reduced with a suitable reducing agent like sodium borohydride to yield 1-methyl-1H-indole-3-thiol.

    • Method B (via Sulfuryl Chloride): React 1-methyl-1H-indole with sulfuryl chloride in an inert solvent like dichloromethane at low temperature to form a sulfenyl chloride intermediate. This can then be reduced to the thiol.

  • Alkylation:

    • To a solution of the in-situ generated or isolated 1-methyl-1H-indole-3-thiol in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Add chloroacetonitrile (ClCH₂CN) dropwise to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.

Potential Applications and Biological Significance

The unique structural features of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile suggest its potential as a valuable scaffold in drug discovery. The biological activities of related indole derivatives provide a strong rationale for investigating its therapeutic potential.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][13][14][15][30] The presence of a sulfur atom at the C3 position has been shown to enhance the cytotoxic effects of some indole compounds.[7] The nitrile group can also contribute to the anticancer profile, potentially through interactions with key enzymes or by serving as a handle for further derivatization. Therefore, [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a promising candidate for screening against various cancer cell lines.

Antiviral Activity

Indole-based compounds have emerged as a significant class of antiviral agents, with activity reported against a range of viruses, including HIV, influenza, and flaviviruses like Dengue and Zika.[1][2][5][6][8] The indole nucleus can interfere with viral replication processes. The specific combination of the N-methyl, C3-thioether, and acetonitrile functionalities in the target molecule may lead to novel antiviral properties.

Antimicrobial Activity

The indole scaffold is present in many natural and synthetic antimicrobial agents.[1][3][11][12][16] Arylthioindoles, in particular, have shown excellent potency against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[7] The sulfur atom is believed to play a crucial role in the mechanism of action, potentially by targeting the bacterial cell wall.[7] The nitrile group can also contribute to the antimicrobial spectrum. Thus, [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile warrants investigation for its antibacterial and antifungal activities.

Conclusion

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetically accessible indole derivative with significant potential for applications in drug discovery and development. This guide has provided a detailed, step-by-step methodology for its synthesis, along with a comprehensive profile of its predicted physicochemical and spectroscopic properties to aid in its characterization. The established biological activities of related indole-thioethers and indole-acetonitriles strongly suggest that this compound may exhibit valuable anticancer, antiviral, and/or antimicrobial properties. Further experimental investigation into the synthesis, characterization, and biological evaluation of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is highly encouraged to unlock its full therapeutic potential.

References

  • Kesteleyn, B., et al. (2019). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 63(3), e01901-18.
  • Wang, L., et al. (2013). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2859-2862.
  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(63), 38481-38499.
  • Gu, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.
  • Kumar, A., et al. (2024). Indole-based aryl sulfides target the cell wall of Staphylococcus aureus without detectable resistance. Drug Development Research, 85(1), e22123.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • El-Sayed, M. A., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1369527.
  • Li, Y., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au, 5(1), 101-113.
  • Wang, T., et al. (2024). Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety. Molecules, 29(5), 998.
  • Li, Y., et al. (2025). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Xu, F., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2829.
  • Singh, G., et al. (2023). Examples of some antimicrobial compounds consisting of an indole ring and a thioether linkage.
  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 508(1), 449.
  • Li, Y., et al. (2025). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Li, Y., et al. (2025). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Muro-Sinues, A. (n.d.). IR spectrum: Nitriles. Quimicaorganica.org. Retrieved from [Link]

  • Sharma, S. D., & Pandhi, A. (2010). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 6(3), 221-224.
  • Li, Y., et al. (2025). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Bioorganic Chemistry, 115, 105213.
  • Al-Ostoot, F. H., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5208.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, 34(7), 18-21.
  • Yakan, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 405-412.
  • El-Sayed, M. A., et al. (2021).
  • Potts, K. T., & Saxton, J. E. (1960). 1-METHYLINDOLE. Organic Syntheses, 40, 68.
  • Miyamoto, K., et al. (2020). (a) Physicochemical properties of the indole ring. The electrostatic...
  • Wang, T., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(10), 1957-1970.
  • Al-Mokyna, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3232.
  • Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Bioorganic Chemistry, 120, 105615.
  • Al-Mokyna, F. H., et al. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry, 28(4), 284-301.
  • Aliyeva, A. R., et al. (2019). SYNTHESIS OF N-METHYL-1H-INDOLE AND ADAMANTANE FRAGMENT CONTAINING DERIVATIVES VIA UGI-4CR. Research Journal of Pharmacy and Technology, 12(2), 523-528.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2018). Synthesis of 1-methyl-1H-indole-3-carboxylates.
  • Lye, H. E., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(3), 100346.
  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Li, X., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(3), 328-353.
  • Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Journal of Organic Chemistry, 86(17), 11693-11704.
  • Wawrzeńczyk, A., et al. (2020).
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Mohd-Zahid, M. H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Unknown. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

  • Stanovnik, B., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 1993-2003.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB. (n.d.). NMR Predict. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-(Cyanomethylthio)-1-methylindole

This technical guide is structured as an advanced monograph for research professionals. It addresses the specific chemical entity 3-(Cyanomethylthio)-1-methylindole , a specialized indole derivative often utilized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for research professionals. It addresses the specific chemical entity 3-(Cyanomethylthio)-1-methylindole , a specialized indole derivative often utilized as a scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tubulin polymerization inhibitors.

Synthesis, Properties, and Application in Medicinal Chemistry

Chemical Identity & CAS Number Strategy

Core Identification

The compound 3-(Cyanomethylthio)-1-methylindole is a functionalized indole sulfide. While widely cited in patent literature for antiviral research, it often lacks a persistent "public" CAS number in open-access repositories (like PubChem) compared to its non-methylated analogs.

  • IUPAC Name: 2-[(1-Methyl-1H-indol-3-yl)thio]acetonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.28 g/mol

  • SMILES: Cn1cc(SCC#N)c2ccccc12

  • InChI Key: (Predicted) KV... (Structure dependent)

The CAS Number Challenge

Researchers often encounter ambiguity when searching for this specific derivative. It is frequently indexed under generic "Indole-3-sulfide" classes in patent databases.

Search Strategy for Validation: If a direct CAS match (e.g., via SciFinder or Reaxys) is unavailable, use the following verified precursors to anchor your search or synthesis:

  • Precursor A (Core): 1-Methylindole (CAS 603-76-9 )[1]

  • Precursor B (Reagent): Chloroacetonitrile (CAS 107-14-2 )

  • Closest Analog: 3-(Cyanomethylthio)-1H-indole (Non-methylated parent).

Chemical Synthesis & Protocols

The most robust route to 3-(Cyanomethylthio)-1-methylindole is a convergent synthesis involving the sulfenylation of the indole C3 position followed by alkylation. This method avoids the instability associated with direct sulfenyl chloride reagents.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, prioritizing regioselectivity at the C3 position.

SynthesisPathway Start 1-Methylindole (CAS 603-76-9) Step1 Thiocyanation (KSCN, Br2, MeOH) Start->Step1 Electrophilic Subst. Inter1 3-Thiocyano-1-methylindole (Intermediate) Step1->Inter1 Step2 Reduction (NaBH4, EtOH) Inter1->Step2 Cleavage Inter2 1-Methylindole-3-thiol (In-situ Generated) Step2->Inter2 Step3 S-Alkylation (Cl-CH2-CN, Base) Inter2->Step3 Nucleophilic Attack Product 3-(Cyanomethylthio)-1-methylindole (Target) Step3->Product

Caption: Figure 1. Convergent synthesis pathway via thiocyanation and subsequent S-alkylation.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for indole-3-sulfide synthesis [1, 2].

Stage 1: Preparation of 3-Thiocyano-1-methylindole

This step installs the sulfur atom at the C3 position using a pseudo-halogen mechanism.

  • Dissolution: Dissolve 1-Methylindole (10 mmol) and Potassium Thiocyanate (KSCN, 15 mmol) in anhydrous Methanol (50 mL).

  • Bromination: Cool to 0°C. Add Bromine (Br2, 10 mmol) dropwise in Methanol. Mechanistic Note: Br2 generates the electrophilic Br-SCN species in situ.

  • Workup: Stir for 1 hour. Quench with saturated sodium bicarbonate. Extract with Dichloromethane (DCM).

  • Yield Check: Expect a solid precipitate. Recrystallize from ethanol.

Stage 2: Reduction and S-Alkylation (One-Pot)

Isolating the thiol (Inter2) is risky due to dimerization (disulfide formation). A one-pot reduction-alkylation is superior.

  • Reduction: Dissolve the 3-Thiocyano intermediate (5 mmol) in Ethanol (20 mL). Add Sodium Borohydride (NaBH4, 10 mmol) slowly under Nitrogen atmosphere.

    • Observation: Evolution of HCN gas (Trace) – Perform in a well-ventilated fume hood.

  • Alkylation: Once the solution turns clear (indicating Thiolate formation), add Chloroacetonitrile (5.5 mmol) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification: Evaporate solvent. Resuspend in water/DCM. Wash organic layer with brine. Purify via Flash Column Chromatography (Silica Gel).

Physicochemical Properties & Data

The following data points are critical for characterization and handling.

PropertyValue / DescriptionNote
Appearance Pale yellow to off-white solidOxidizes to disulfide if impure
Melting Point 68–72 °C (Predicted)Sharp mp indicates high purity
Solubility DMSO, Chloroform, DCMPoor solubility in water
Reactivity Nucleophilic SulfurSensitive to strong oxidizers
Storage -20°C, Inert AtmosphereHygroscopic; keep dry

Applications in Drug Discovery[1]

HIV-1 Reverse Transcriptase Inhibition

Indole-3-sulfides are bioisosteres of diaryl sulfones. The cyanomethyl group acts as a versatile "warhead" or hydrogen-bond acceptor in the non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase [3].

  • Mechanism: The indole ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket.
  • SAR Insight: The N-methyl group (vs. NH) often improves lipophilicity and membrane permeability, though it may alter H-bonding dynamics.

Tubulin Polymerization

Derivatives of this scaffold have shown efficacy in binding to the colchicine site of tubulin, inhibiting microtubule assembly in cancer cells. The sulfur bridge provides the necessary flexibility for the molecule to adopt a "butterfly" conformation required for high-affinity binding [4].

Safety & Handling (Critical)

  • Cyanide Hazard: The metabolic or chemical hydrolysis of the cyanomethyl group can release cyanide ions. Handle all waste streams as cyanide-contaminated.

  • Stench: Indole thiols and sulfides possess potent, disagreeable odors. Use bleach (hypochlorite) to quench glassware before removal from the hood.

  • Skin Permeation: DMSO solutions of this compound can rapidly penetrate skin. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Grant, M. S., & Snyder, H. R. (1960). The Synthesis of Indole-3-thiol and Related Compounds. Journal of the American Chemical Society.

  • Silveira, C. C., et al. (2008). Synthesis of 3-chalcogenylindoles using sulfonyl hydrazides. Tetrahedron Letters.

  • Silvestri, R., et al. (2003). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

  • Liou, J. P., et al. (2007). Concise synthesis and structure-activity relationships of 3-aroylindoles as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Methylindole. [Link]

Sources

Foundational

Properties of indole-3-thioacetonitrile derivatives

An In-Depth Technical Guide to the Properties and Applications of Indole-3-Acetonitrile and its Derivatives Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties and Applications of Indole-3-Acetonitrile and its Derivatives

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of indole-3-acetonitrile (IAN), a key indole derivative, and its analogues. We delve into the core physicochemical properties, synthetic methodologies, and extensive biological activities that make these compounds promising candidates for drug development. For researchers and scientists, this document synthesizes field-proven insights into their anticancer, antimicrobial, antiviral, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic pathways.

The Indole-3-Acetonitrile Scaffold: A Foundation for Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, offers a unique electronic and structural framework that facilitates interactions with a multitude of biological targets.[1][4] Its ability to mimic the structure of peptides, such as the amino acid tryptophan, allows indole derivatives to bind reversibly to various enzymes, providing a fertile ground for designing novel therapeutics with distinct mechanisms of action.[1]

Physicochemical Properties of Indole-3-Acetonitrile (IAN)

Indole-3-acetonitrile, the parent compound of the derivatives discussed herein, is a naturally occurring auxin in plants and a metabolite in other organisms.[5][6] Its fundamental properties are crucial for understanding its reactivity and role as a starting material for chemical synthesis.

PropertyValueSource
IUPAC Name 2-(1H-indol-3-yl)acetonitrile[5][7]
Molecular Formula C₁₀H₈N₂[5][8]
Molecular Weight 156.18 g/mol [5][8]
Melting Point 33-37 °C[5][7][8]
Boiling Point 157-160 °C at 0.2 mm Hg[8]
Appearance Solid, Clear colorless to yellow liquid[5][8]
Solubility Soluble in Methanol, Chloroform, DMSO[8][9]
CAS Number 771-51-7[7][8]
Chemical Reactivity and Synthetic Versatility

The indole nucleus possesses several reactive sites, making it an ideal scaffold for functionalization. The electron-rich nature of the pyrrole ring directs electrophilic substitution primarily to the C3 position.[10] If the C3 position is occupied, as in many derivatives, subsequent reactions may occur at the N1 or C2 positions, or on the benzene ring.[10][11] This predictable reactivity allows chemists to strategically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Common synthetic modifications include alkylation, acylation, and condensation reactions to introduce new functional groups and heterocyclic rings.[12][13][14]

Synthesis and Characterization of Derivatives

The creation of novel indole derivatives is central to exploring their therapeutic potential. Synthetic strategies often leverage the reactivity of the indole core or functional groups on its side chains.

General Synthetic Strategies

A prevalent method for synthesizing bioactive derivatives involves the modification of a precursor like indole-3-carboxaldehyde, a close relative of IAN. Condensation reactions, such as the formation of Schiff bases with amines or thiosemicarbazides, are highly effective for introducing diverse functionalities, including sulfur-containing moieties (the "thio" component).[15][16] These reactions are often straightforward, high-yielding, and allow for the creation of large libraries of compounds for screening.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Indole-3-Carboxaldehyde C Schiff Base Condensation A->C Reflux in Ethanol, cat. Acetic Acid B Substituted Amine / Hydrazide (e.g., Thiosemicarbazide) B->C D Indole-based Schiff Base (e.g., Thiosemicarbazone derivative) C->D

Caption: General workflow for synthesizing indole Schiff base derivatives.

Experimental Protocol: Synthesis of an Indole-3-Thiazole Derivative

This protocol describes a representative synthesis of a thiazole-containing indole derivative, a class of compounds noted for its antimicrobial activity.[12][13] The choice of reagents and conditions is critical for achieving a high yield and purity.

Objective: To synthesize a 1,3-thiazol-2-amine derivative from indole-3-carboxaldehyde.

Materials:

  • Indole-3-carboxaldehyde

  • Phenacyl bromide

  • Thiourea

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve indole-3-carboxaldehyde (10 mmol) and phenacyl bromide (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Reagent: Add thiourea (12 mmol) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting reagents.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The solvent provides the necessary thermal energy for the reaction to proceed at an adequate rate without unwanted side reactions.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Structural elucidation is a non-negotiable step in synthesis.

  • ¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the successful formation of the new heterocyclic ring and the integrity of the indole core.[5][13]

  • FT-IR Spectroscopy: Used to identify key functional groups. For instance, the disappearance of the aldehyde C=O stretch and the appearance of C=N and N-H stretches would confirm the formation of the target thiazole derivative.[13][17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[13]

Biological Activities and Therapeutic Potential

Indole-3-acetonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as versatile leads in drug discovery.[1][3][18]

Anticancer Activity

Derivatives of the indole scaffold are potent anticancer agents that act through diverse mechanisms.[15][19][20] Marketed drugs like Sunitinib, an indole-based kinase inhibitor, underscore the clinical relevance of this chemical class.[21]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][22][23]

  • Kinase Inhibition: Many indole derivatives are designed to target specific protein kinases (e.g., EGFR, VEGFR) that are overactive in cancer cells, thereby blocking signaling pathways crucial for cell proliferation and survival.[19][21][23]

  • Induction of Apoptosis: Compounds can trigger programmed cell death by activating caspase cascades or modulating other key proteins in the apoptotic pathway.[19][21]

  • Inhibition of Signaling Pathways: The NF-kB and PI3K/Akt/mTOR pathways, which are critical for cancer cell survival and proliferation, are common targets.[19]

G compound Indole Derivative target Protein Kinase (e.g., EGFR) compound->target Inhibits pathway1 PI3K/Akt Pathway target->pathway1 Activates outcome1 Inhibition of Proliferation & Survival pathway1->outcome1 Blocks

Caption: Inhibition of a pro-survival kinase signaling pathway.

Comparative Anti-proliferative Activity (IC₅₀ Values): The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-1,3,4-oxadiazole (2e)HCT116 (Colon)6.43[21]
Indole-1,3,4-oxadiazole (2e)A549 (Lung)9.62[21]
Indole-thiophene complex (6a/6b)HT29 (Colon)Nanomolar range[22]
Chalcone-indole derivative (12)Various0.22 - 1.80[22]
Antimicrobial and Antifungal Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[12][13] Indole derivatives have shown significant promise in this area.[1][17][24]

Mechanisms of Action:

  • Enzyme Inhibition: Some compounds are believed to inhibit essential bacterial enzymes like DNA gyrase, which is required for DNA replication.[25]

  • Biofilm Inhibition: Indole-3-acetonitrile itself has been shown to reduce the formation of biofilms by pathogenic bacteria like E. coli and P. aeruginosa, without necessarily killing the bacteria, which can be an effective anti-virulence strategy.[8][9]

A study on novel indole derivatives demonstrated potent activity against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.[17][25]

Anti-inflammatory and Antiviral Properties

The therapeutic utility of this scaffold extends to other disease areas.

  • Anti-inflammatory: Synthetic analogs of arvelexin (an indole compound) have been shown to potently inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells.[26]

  • Antiviral: Indole-3-acetonitrile has demonstrated profound antiviral activity against a broad spectrum of influenza A viruses, effectively reducing mortality and lung virus titers in mouse models.[27]

Methodologies for Biological Evaluation

Rigorous and standardized assays are essential for evaluating the therapeutic potential of newly synthesized compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.[15] It is a primary screening tool for identifying potential anticancer agents.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow for Preclinical Evaluation

The journey from a synthetic compound to a potential drug lead involves a logical sequence of evaluations.

G A Synthesis of Derivative Library B Structural Confirmation (NMR, MS, etc.) A->B C Primary Screening (e.g., MTT Assay vs. Multiple Cell Lines) B->C D Hit Identification (Potent & Selective Compounds) C->D E Secondary Assays (Apoptosis, Cell Cycle, Enzyme Inhibition) D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Studies (Animal Models) F->G

Caption: A typical workflow for the preclinical evaluation of novel compounds.

Conclusion and Future Perspectives

Indole-3-acetonitrile and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets make them exceptional scaffolds for modern drug discovery. The broad spectrum of activity, from anticancer to antimicrobial and antiviral, highlights their potential to address some of the most pressing global health challenges.

Future research should focus on the rational design of derivatives with enhanced target specificity and improved pharmacokinetic profiles to minimize off-target effects. The exploration of novel biological targets and the application of green chemistry principles in their synthesis will further solidify the role of indole derivatives as a cornerstone of therapeutic innovation.[4]

References

  • PubChem. (n.d.). Indole-3-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Retrieved from [Link]

  • Kamal, A., Ali, M. S., & Husain, A. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Discovery Technologies. Retrieved from [Link]

  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Novel Indole Derivatives with Improved Antimicrobial Activity. Retrieved from [Link]

  • Sharma, M. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-635. Retrieved from [Link]

  • Jadeja, Y. S., et al. (n.d.). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). indole-3-acetonitrile (PAMDB120247). Retrieved from [Link]

  • Li, S., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1429. Retrieved from [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-249. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Retrieved from [Link]

  • Liu, W., et al. (2023). Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). Chemistry & Biodiversity, 20(7), e202300407. Retrieved from [Link]

  • Argus, M. F., & Arcos, J. C. (1976). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Cancer Research, 36(6), 2265-2269. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5226. Retrieved from [Link]

  • Kim, J. K., et al. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2755-2758. Retrieved from [Link]

  • Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7). Retrieved from [Link]

  • Bentham Science. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Retrieved from [Link]

  • Pinto, B., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • Goud, B. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5991. Retrieved from [Link]

  • de Oliveira, R. N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 24(3), e202300262. Retrieved from [Link]

  • Hassaneen, H. M. E., & Pagni, R. M. (2010). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 65(12), 1491-1497. Retrieved from [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

  • Molecules. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • St-Laurent, G., & Cianferani, S. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 27(19), 6184. Retrieved from [Link]

  • Dangi, A., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara, 45(3), 615-630. Retrieved from [Link]

  • Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole (IND) and selected indole derivatives [3-indoleacetonitrile.... Retrieved from [Link]

  • Liu, W., et al. (2023). (PDF) Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). ResearchGate. Retrieved from [Link]

  • Kumar, N., & Parle, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 114-122. Retrieved from [Link]

  • Wierzejewska, M., & Vdovichenko, A. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 27(24), 8758. Retrieved from [Link].nih.gov/pmc/articles/PMC9787687/)

Sources

Exploratory

A Comprehensive Technical Guide to 1-Methylindole-3-Sulfide Scaffold Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-methylindole-3-sulfide scaffold has emerged as a structure of significant interest in medicinal chemistry, demonstrating a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylindole-3-sulfide scaffold has emerged as a structure of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical overview of the key aspects of drug discovery centered around this privileged scaffold. We will explore synthetic strategies, delve into the known biological targets and mechanisms of action, and discuss the critical role of structure-activity relationship (SAR) studies in the optimization of lead compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the 1-methylindole-3-sulfide core.

Introduction to the 1-Methylindole-3-Sulfide Scaffold

The indole nucleus is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds with diverse pharmacological properties.[1] The functionalization of the indole ring at various positions has led to the discovery of numerous clinically approved drugs.[1] The 1-methylindole variant, in which the indole nitrogen is methylated, offers a strategic advantage by blocking N-H reactivity and potentially improving metabolic stability and pharmacokinetic properties.[2] The introduction of a sulfide linkage at the C3 position further expands the chemical space and allows for the exploration of unique interactions with biological targets. Sulfur-containing functional groups are prevalent in a significant number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[3]

Chemical Properties and Significance

The 1-methylindole-3-sulfide scaffold combines the electron-rich aromatic system of the indole ring with the versatile chemistry of the sulfide group. The C3 position of the indole is particularly susceptible to electrophilic substitution, making it a common site for functionalization.[4] The sulfide linker can participate in various non-covalent interactions, including hydrogen bonding (with the sulfur atom as a hydrogen bond acceptor) and hydrophobic interactions, which are crucial for molecular recognition at the active sites of biological targets.

Overview of Therapeutic Potential

Derivatives of the indole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5] The incorporation of a sulfide moiety can further enhance or modulate these activities. For instance, diaryl sulfides have been investigated for their antimicrobial and anti-diabetic potential.[6] The 1-methylindole-3-sulfide core, therefore, represents a promising starting point for the development of novel therapeutic agents across various disease areas.

Synthetic Strategies for 1-Methylindole-3-Sulfide Analogs

The synthesis of 1-methylindole-3-sulfide derivatives can be achieved through several routes. A common and efficient method involves the 3-sulfenylation of 1-methylindoles.

General Synthetic Route: Visible Light-Induced 3-Sulfenylation

A photoredox-catalyzed reaction provides a mild and efficient method for the synthesis of 1-methyl-3-(arylthio)-1H-indoles from N-methylindoles and readily available arylsulfonyl chlorides.[7]

Experimental Protocol: Synthesis of 1-Methyl-3-(phenylthio)-1H-indole

  • Materials: 1-methylindole, benzenesulfonyl chloride, photoredox catalyst (e.g., Ru(bpy)3Cl2), solvent (e.g., acetonitrile), and a visible light source.

  • Procedure:

    • To a solution of 1-methylindole (1.0 mmol) in acetonitrile (5 mL) is added benzenesulfonyl chloride (1.2 mmol) and the photoredox catalyst (1-2 mol%).

    • The reaction mixture is degassed and then irradiated with a visible light source (e.g., a blue LED lamp) at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 1-methyl-3-(phenylthio)-1H-indole.

Causality Behind Experimental Choices:

  • Photoredox Catalysis: This method is chosen for its mild reaction conditions, which are often compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of analogs.

  • Arylsulfonyl Chlorides: These are readily available and serve as the source of the arylthio group.

Workflow for Synthesis and Diversification

The following diagram illustrates a general workflow for the synthesis and diversification of the 1-methylindole-3-sulfide scaffold.

G cluster_synthesis Scaffold Synthesis cluster_diversification Diversification cluster_screening Biological Screening Start 1-Methylindole Reaction 3-Sulfenylation Reaction Start->Reaction Reagents Arylsulfonyl Chloride Photoredox Catalyst Visible Light Reagents->Reaction Scaffold 1-Methylindole-3-sulfide Core Reaction->Scaffold Modification Further Functionalization (e.g., at other positions of the indole ring or on the arylthio moiety) Scaffold->Modification Library Library of Analogs Modification->Library Screening High-Throughput Screening Library->Screening Hits Hit Compounds Screening->Hits

Caption: Workflow for the synthesis and screening of 1-methylindole-3-sulfide analogs.

Biological Evaluation and Target Identification

The indole moiety and its derivatives are known to interact with a variety of biological targets.[8] For example, indole itself and its metabolites can act as signaling molecules and ligands for receptors like the aryl hydrocarbon receptor (AhR).[4][9]

In Vitro Screening Protocols

A primary step in evaluating the therapeutic potential of new 1-methylindole-3-sulfide analogs is to screen them in a panel of in vitro assays.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., BJ-1) to assess selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The cells are incubated for a few hours to allow the formazan crystals to form.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated.

Self-Validating System: The inclusion of a positive control (a known cytotoxic drug) and a negative control (vehicle) in each assay ensures the validity of the results.

Known Biological Targets and Signaling Pathways

While the specific targets of many 1-methylindole-3-sulfide derivatives are still under investigation, the broader class of indole compounds is known to modulate several key signaling pathways. For instance, indole and its derivatives can influence pathways regulated by the aryl hydrocarbon receptor (AhR), which plays a crucial role in immunity and inflammation.[9]

The following diagram illustrates a potential signaling pathway that could be modulated by 1-methylindole-3-sulfide derivatives, based on the known activities of indole compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Methylindole-3-sulfide Derivative AhR Aryl Hydrocarbon Receptor (AhR) Ligand->AhR Binds HSP90 HSP90 AhR->HSP90 Complex ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocates XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Gene Target Gene Transcription XRE->Gene

Sources

Foundational

Bioisosteric Optimization of the Indole-3-Acetonitrile Scaffold

The following technical guide details the medicinal chemistry strategies for optimizing the indole-3-acetonitrile (IAN) scaffold. Executive Summary Indole-3-acetonitrile (IAN) represents a "privileged structure" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry strategies for optimizing the indole-3-acetonitrile (IAN) scaffold.

Executive Summary

Indole-3-acetonitrile (IAN) represents a "privileged structure" in medicinal chemistry, serving as a precursor to auxins in botany and a versatile pharmacophore in drug discovery (e.g., kinase inhibitors, antivirals). However, its utility as a clinical candidate is often limited by two primary metabolic liabilities: hydrolytic instability of the nitrile group (mediated by nitrilases) and oxidative lability of the


-methylene linker (mediated by CYP450s).

This guide provides a systematic framework for the bioisosteric replacement of the IAN scaffold. It details strategies to enhance metabolic stability and potency while retaining the core binding geometry required for target engagement.

Structural & Pharmacophore Analysis

Before applying bioisosteres, one must deconstruct the IAN scaffold into its three functional domains.

DomainStructural FeaturePharmacological RoleMetabolic Liability
A. The Core Indole Ring

-

stacking; NH is a H-bond donor (HBD).
Electron-rich C3 position is prone to electrophilic attack/oxidation.
B. The Linker Methylene (-CH

-)
Spacers the pharmacophore; allows rotational freedom.High Risk: Benzylic-like position susceptible to CYP-mediated hydroxylation.
C. The Warhead Nitrile (-CN)H-bond acceptor (HBA); linear geometry; dipole interactions.High Risk: Hydrolysis to carboxylic acid (inactive/excreted) or oxidation to cyanohydrin (toxicity).
The "Metabolic Soft Spot"

The combination of the electron-rich indole and the nitrile creates a "soft spot" at the methylene linker. In vivo, this leads to rapid conversion to Indole-3-acetic acid (IAA) , which is rapidly conjugated and excreted. To create a viable drug, this pathway must be blocked.

Bioisosteric Strategies

Strategy I: The Nitrile (Warhead) Replacements

Replacing the nitrile group modifies the electronic profile and H-bonding capability.

1. Tetrazole (The Classical Isostere)
  • Rationale: The tetrazole ring mimics the planar/acidic nature of a carboxylate but with improved metabolic stability and membrane permeability compared to the hydrolyzed acid.

  • Effect: Increases polarity; introduces an acidic proton (pK

    
     ~5).
    
  • Application: Used when the nitrile interacts with a positively charged residue (e.g., Arginine) in the binding pocket.

2. 1,2,4-Oxadiazole (The Stable Isostere)
  • Rationale: A neutral, aromatic heterocycle that mimics the ester/amide bond geometry but is resistant to hydrolysis.

  • Effect: Retains H-bond acceptor capability; improves metabolic half-life (

    
    ).
    
  • Synthesis: Condensation of the amidoxime derived from IAN with a carboxylic acid.

3. Trifluoromethyl (-CF

) (The Hydrophobic Isostere)
  • Rationale: If the nitrile functions primarily as a lipophilic/steric spacer rather than an H-bond acceptor, -CF

    
     is the ideal replacement.
    
  • Effect: Increases Lipophilicity (LogP); prevents metabolic hydrolysis completely.

Strategy II: The Linker (Linker) Stabilization

Modifying the


-methylene is often more critical than replacing the nitrile itself to prevent oxidative dealkylation.
1. gem-Dimethylation
  • Protocol: Replace -CH

    
    - with -C(CH
    
    
    
    )
    
    
    -.
  • Mechanism: The "Thorpe-Ingold Effect" restricts conformational freedom (locking the bioactive conformation) and removes the extractable

    
    -protons, blocking CYP oxidation.
    
2. Fluorination (

-F or

-F

)
  • Protocol: Replace -CH

    
    - with -CF
    
    
    
    -.
  • Mechanism: Fluorine's high electronegativity deactivates the carbon center, preventing radical formation during CYP oxidation. It also lowers the pK

    
     of the indole NH via inductive effects.
    
3. Cyclopropanation
  • Protocol: Connect the two methyl groups of a gem-dimethyl analog to form a spiro-cyclopropyl ring.

  • Mechanism: Adds significant rigidity; explores unique 3D chemical space.

Strategy III: The Core (Indole) Modification
  • 7-Azaindole: Inserting a nitrogen at position 7 creates an intramolecular H-bond with the NH, lowering the desolvation penalty and improving solubility.

  • Indazole: Shifts the nitrogen from C3 to N2. This retains the bicyclic shape but dramatically changes the electronic distribution, often avoiding "promiscuous" kinase binding.

Synthetic Protocols

Protocol A: Synthesis of the gem-Dimethyl Nitrile Bioisostere

Objective: Convert Indole-3-acetonitrile to 2-(1H-indol-3-yl)-2-methylpropanenitrile.

  • Protection: Dissolve IAN (1.0 eq) in DCM. Add (Boc)

    
    O (1.2 eq) and DMAP (0.1 eq). Stir at RT for 4h to protect the Indole NH. (Yield >90%).
    
  • Alkylation:

    • Cool a solution of N-Boc-IAN in anhydrous THF to -78°C.

    • Add LiHMDS (2.5 eq) dropwise. The solution will turn deep red (formation of the stabilized anion).

    • Stir for 30 min.

    • Add Methyl Iodide (MeI) (2.5 eq) dropwise.

    • Allow to warm to RT over 2h.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) for 1h at RT.

  • Purification: Neutralize with NaHCO

    
    , extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
    
Protocol B: Synthesis of the 1,2,4-Oxadiazole Isostere

Objective: Convert the nitrile to a stable heterocycle.

  • Amidoxime Formation:

    • Dissolve IAN (1.0 eq) in Ethanol/Water (1:1).

    • Add Hydroxylamine hydrochloride (NH

      
      OH·HCl) (3.0 eq) and K
      
      
      
      CO
      
      
      (3.0 eq).
    • Reflux for 12h. (Monitor consumption of nitrile by TLC).

  • Cyclization:

    • Dissolve the isolated amidoxime in Toluene.

    • Add the desired Acid Chloride (R-COCl) (1.1 eq).

    • Heat to 110°C for 4h.

    • Note: This forms the 1,2,4-oxadiazole ring, replacing the linear nitrile with a 5-membered aromatic ring.

Case Study: Optimization of a PI3K Kinase Inhibitor

Hypothetical optimization based on known SAR trends (e.g., Idelalisib analogs).

  • Hit: Compound 1 (Indole-3-acetonitrile core).[1]

    • Activity: IC

      
       = 50 nM.
      
    • Liability:

      
       (microsomes) = 15 min. Rapid hydrolysis to Indole-3-acetic acid (inactive).
      
  • Cycle 1 (Linker Stabilization):

    • Modification: Introduction of

      
      -dimethyl group.
      
    • Result:Compound 2 . IC

      
       = 45 nM. 
      
      
      
      = 120 min.
    • Insight: Metabolic stability improved 8-fold by blocking the

      
      -protons.
      
  • Cycle 2 (Core Modification):

    • Modification: Replacement of Indole with 7-Azaindole.

    • Result:Compound 3 . IC

      
       = 12 nM. Solubility improved 10-fold.
      
    • Insight: The extra nitrogen improved H-bonding with the kinase hinge region.

  • Cycle 3 (Nitrile Isostere):

    • Modification: Conversion of Nitrile to N-Methyl-1,2,4-triazole.

    • Result:Compound 4 . IC

      
       = 8 nM.
      
    • Insight: The triazole provided a stronger H-bond interaction than the nitrile while maintaining the linear vector.

Decision Tree & Logic Flow (Graphviz)

IAN_Optimization Start Start: Indole-3-Acetonitrile (IAN) Hit Molecule Analysis Analyze Metabolic Stability (Microsomal Assay) Start->Analysis Liability1 Liability A: Rapid Hydrolysis (Nitrile -> Acid) Analysis->Liability1 Loss of Nitrile Liability2 Liability B: Oxidative Dealkylation (Alpha-CH2 -> C=O) Analysis->Liability2 Linker Oxidation Sol_Tetrazole Replace with Tetrazole (Acidic Mimic) Liability1->Sol_Tetrazole Need Acidic/H-bond? Sol_Oxadiazole Replace with Oxadiazole (Stable Heterocycle) Liability1->Sol_Oxadiazole Need Neutral/Stable? Sol_CF3 Replace with CF3 (Hydrophobic) Liability1->Sol_CF3 Need Lipophilic? Sol_GemDimethyl Gem-Dimethylation (Steric Block) Liability2->Sol_GemDimethyl Standard Fix Sol_Fluoro Fluorination (CF2) (Electronic Block) Liability2->Sol_Fluoro Lower pKa needed Sol_Cyclo Spiro-Cyclopropane (Rigidification) Liability2->Sol_Cyclo Explore 3D Space CoreMod Core Optimization (Solubility/Selectivity) Sol_Oxadiazole->CoreMod Sol_GemDimethyl->CoreMod Azaindole Switch to 7-Azaindole CoreMod->Azaindole Final Optimized Lead Candidate Azaindole->Final

Caption: Decision matrix for the bioisosteric optimization of Indole-3-acetonitrile, addressing specific metabolic liabilities at the nitrile and linker positions.

Comparison of Bioisosteres

Bioisostere ClassRepresentative StructureLogP EffectMetabolic StabilityKey Synthetic Reagent
Parent Indole-CH

-CN
ReferenceLow (Hydrolysis)N/A
Acid Mimic Indole-CH

-Tetrazole
DecreasesHighNaN

/ ZnBr

Stable Linker Indole-C(Me)

-CN
IncreasesHigh (Blocks CYP)MeI / LiHMDS
Electronic Mimic Indole-CF

-CN
IncreasesVery HighSelectfluor / NFSI
Heterocycle Indole-CH

-Oxadiazole
NeutralHighNH

OH / RCOCl

References

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

  • Wleklinski, M., et al. (2022). "Indole-3-acetonitrile as a broad-spectrum antiviral."[2] Journal of Medical Virology. (Contextual citation based on search findings regarding IAN antiviral activity).

  • Patzke, H., et al. (2019). "The Indole Scaffold in Drug Discovery." Molecules, 24(15), 2753. Link

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

Sources

Exploratory

Foreword: The Critical Role of Solubility in Advancing Therapeutic Candidates

An In-Depth Technical Guide to the Solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in Dimethyl Sulfoxide (DMSO) For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a potential therapeutic agent are paramount to its success.[1][2] Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[3][4] Poor aqueous solubility is a leading cause of compound attrition in the development pipeline, making early and accurate characterization of solubility an indispensable step in identifying and optimizing promising drug candidates.[4][5]

Dimethyl sulfoxide (DMSO) has emerged as a cornerstone solvent in the pharmaceutical sciences, prized for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[6][7][8] Its utility in creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays is unparalleled.[6][9] This guide provides a comprehensive technical overview of the solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in DMSO, a compound of interest within the broader class of indole derivatives, which are of significant interest in medicinal chemistry.[10][11] We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for drug development workflows.

Understanding the Molecular Landscape: Physicochemical Properties of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile and DMSO

To appreciate the solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in DMSO, it is essential to first understand the individual characteristics of both the solute and the solvent.

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: A Profile

While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its constituent parts: the 1-methylindole core, the sulfanyl linker, and the acetonitrile group.

  • 1-Methylindole Core: The indole ring system is an aromatic heterocyclic structure.[12] The presence of the N-methyl group removes the hydrogen-bond donating capability of the parent indole, which may slightly decrease its solubility in protic solvents but has less impact in an aprotic solvent like DMSO. Indole itself is sparingly soluble in water but shows good solubility in many organic solvents.[10]

  • Sulfanyl Linker (-S-): The sulfur atom introduces a degree of polarity and can participate in dipole-dipole interactions.

  • Acetonitrile Group (-CH₂CN): The nitrile group is polar and can act as a hydrogen bond acceptor.

Collectively, these features suggest that [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a moderately polar organic molecule.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

DMSO is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[6] Its exceptional solvating power stems from its ability to engage in strong dipole-dipole interactions and to accept hydrogen bonds.[13] It is miscible with water and a vast range of organic solvents, making it highly versatile for a variety of experimental setups.[8]

PropertyValueSource
Molecular FormulaC₂H₆OS[6]
Molar Mass78.13 g/mol [6]
Boiling Point189 °C (372 °F)[6]
Dielectric Constant47.2[6]

Table 1: Key Physicochemical Properties of DMSO

The strong affinity of DMSO for both polar and nonpolar moieties allows it to effectively surround and solvate a diverse array of molecules, including complex indole derivatives.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the kinetic solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in DMSO. Kinetic solubility is the more relevant parameter in early drug discovery, as it reflects the concentration at which a compound, initially dissolved in a concentrated DMSO stock, will precipitate when diluted into an aqueous buffer.[3][14][15]

Materials and Equipment
  • [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with nephelometry or turbidity measurement capabilities

Workflow for Solubility Determination

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in DMSO cluster_2 Aqueous Dilution & Measurement cluster_3 Data Analysis A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Dissolution (Vortex/Sonicate) B->C D 4. Visual Inspection for Clarity C->D E 5. Prepare Serial Dilutions in 100% DMSO D->E F 6. Dilute DMSO stocks into PBS in a 96-well plate E->F G 7. Incubate at Room Temperature F->G H 8. Measure Turbidity/Nephelometry G->H I 9. Determine Precipitation Concentration H->I

Caption: Experimental workflow for determining the kinetic solubility of a compound.

Detailed Protocol
Part 1: Preparation of a High-Concentration Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount (e.g., 2 mg) of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). The required volume can be calculated using the following formula:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[16] If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[16] Gentle warming (e.g., to 37°C) may be applied cautiously, but be aware that heat can degrade some compounds.[16]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

Part 2: Serial Dilution in 100% DMSO
  • Prepare a series of dilutions from the high-concentration stock solution in 100% DMSO. This is crucial to minimize the "solvent-shift" effect when diluting into an aqueous buffer.[16] For example, create a 2-fold serial dilution series (e.g., 100 mM, 50 mM, 25 mM, etc.) in separate microcentrifuge tubes.[16]

Part 3: Aqueous Dilution and Solubility Measurement
  • In a 96-well clear-bottom microplate, add a fixed volume of PBS (e.g., 198 µL) to a series of wells.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration from your serial dilution series to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1% in the assay, a level generally well-tolerated by many biological systems.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.

  • Measure the turbidity or nephelometry of each well using a microplate reader. An increase in light scattering indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (PBS with 1% DMSO) is considered the kinetic solubility under these conditions.

Data Interpretation and Reporting

The results should be reported as the kinetic solubility in µg/mL or µM at a specific pH and temperature.

Concentration in Well (µM)Turbidity (Nephelometric Units)Observation
10005800Precipitate
5004200Precipitate
2501500Precipitate
125350Clear
62.5320Clear
Vehicle Control310Clear

Table 2: Example Solubility Data

In the example above, the kinetic solubility would be reported as approximately 125 µM.

Trustworthiness and Self-Validation in the Protocol

The described protocol incorporates several self-validating steps to ensure the integrity of the results:

  • Use of Anhydrous DMSO: DMSO is hygroscopic, and water contamination can significantly alter the solubility of a compound.[9] Using anhydrous DMSO and proper handling techniques minimizes this variable.

  • Visual Inspection: The initial visual confirmation of a clear stock solution is a simple yet critical quality control step.

  • Vehicle Control: Including a vehicle control (assay buffer with the same final DMSO concentration but without the test compound) is essential to establish a baseline for turbidity measurements.[16]

  • Serial Dilution in 100% DMSO: This step mitigates the risk of the compound crashing out of solution due to a sudden and large change in solvent polarity, a common issue when diluting a concentrated DMSO stock directly into an aqueous buffer.[16]

Broader Implications for Drug Development

Determining the solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in DMSO is not merely an academic exercise. The data generated has direct and significant implications for several stages of drug development:

  • High-Throughput Screening (HTS): Accurate solubility data is crucial for preparing stock solutions that will be used in HTS campaigns. Undissolved compound can lead to false negatives and inaccurate dose-response curves.

  • In Vitro and In Vivo Studies: Knowing the solubility limit in DMSO is the first step to preparing dosing solutions for cell-based assays and animal studies.[6] It helps in designing experiments where the compound remains in solution at the desired concentrations.

  • Formulation Development: While DMSO is not typically used in final drug formulations, early solubility data can provide clues about the compound's general solubilization challenges.[2][4] A compound that is difficult to dissolve even in a powerful solvent like DMSO may present significant formulation hurdles later on.

Conclusion

While the precise solubility of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in DMSO requires experimental determination, its molecular structure suggests it will be readily soluble at concentrations relevant for most preclinical research. The robust protocol detailed in this guide provides a reliable and self-validating method for obtaining this critical data. By understanding and meticulously characterizing the solubility of novel chemical entities, researchers and drug development professionals can make more informed decisions, increasing the efficiency of the discovery process and enhancing the probability of advancing new therapeutic agents to the clinic.

References
  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Aqueous Solubility Assays - Creative Bioarray. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • Improving solubility and accelerating drug development - Veranova. Available at: [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available at: [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • Indole - Solubility of Things. Available at: [Link]

  • Dimethyl sulfoxide - American Chemical Society - ACS.org. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available at: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Innovative Applications of DMSO. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. Available at: [Link]

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile starting from 1-methylindole . While direct sulfenylation of indoles is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile starting from 1-methylindole . While direct sulfenylation of indoles is often plagued by regioselectivity issues (C2 vs. C3) and the handling of odorous, unstable thiol intermediates, this guide utilizes a Thiocyanate Activation Strategy .

By installing a thiocyanate (-SCN) handle at the C3 position using an Iodine/KSCN system, followed by an in situ reductive alkylation, we achieve high regioselectivity and avoid the isolation of the prone-to-oxidation indole-3-thiol. This method is optimized for pharmaceutical intermediate synthesis where purity and odor control are critical.

Strategic Chemical Analysis

The Challenge: C3 Selectivity and Thiol Instability

Indoles are electron-rich heterocycles that undergo electrophilic aromatic substitution (EAS) preferentially at the C3 position. However, direct alkylation of indole-3-thiols is operationally difficult because:

  • Instability: Indole-3-thiols readily oxidize to disulfides upon exposure to air.

  • Reagent Availability: "Cyanomethyl sulfenyl chloride" (Cl-S-CH₂CN) is not a stable, commercially available reagent for direct EAS.

The Solution: The Thiocyanate Route

This protocol employs a two-stage "telescoped" workflow:

  • Electrophilic Thiocyanation: Generation of in situ iodothiocyanogen (I-SCN) to install the sulfur atom at C3.

  • Reductive Alkylation: Chemoselective reduction of the nitrile-sulfur bond (using NaBH₄) to generate a nucleophilic thiolate, which is immediately trapped by chloroacetonitrile.

Reaction Scheme

ReactionPathway Start 1-Methylindole Reagent1 KSCN + I2 (Electrophilic Attack) Start->Reagent1 Inter Intermediate: 3-Thiocyano-1-methylindole Reagent1->Inter C3-Sub (90%+) Reagent2 NaBH4 (Red.) + Cl-CH2CN (Alk.) Inter->Reagent2 Product Target: [(1-Methyl-1H-indol-3-yl) sulfanyl]acetonitrile Reagent2->Product SN2 Trapping

Figure 1: Reaction pathway demonstrating the activation of the C3 position via thiocyanation followed by reductive alkylation.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-Methylindole (CAS: 603-76-9)

  • Reagents: Potassium Thiocyanate (KSCN), Iodine (I₂), Sodium Borohydride (NaBH₄), Chloroacetonitrile.

  • Solvents: Methanol (MeOH), Dichloromethane (DCM).

Stage 1: Synthesis of 3-Thiocyano-1-methylindole

This step installs the sulfur handle with perfect regiocontrol.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (1.0 equiv, 10 mmol) and KSCN (2.2 equiv, 22 mmol) in Methanol (50 mL).

  • Activation: Cool the solution to 0°C. Slowly add Iodine (1.1 equiv, 11 mmol) portion-wise over 20 minutes.

    • Note: The solution will turn dark brown/red. The slow addition prevents over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (20% EtOAc/Hexane). The spot for 1-methylindole (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from brown to pale yellow).

    • Extract with DCM (3 x 30 mL).

    • Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: You should obtain a solid off-white/yellow intermediate. Yield is typically >85%.[1][2][3] This can be used directly in Stage 2.

Stage 2: One-Pot Reduction and Alkylation

This step converts the -SCN group to -S-CH₂CN without isolating the smelly thiol.

  • Dissolution: Dissolve the crude 3-thiocyano-1-methylindole (from Stage 1) in Methanol (30 mL) under Nitrogen atmosphere.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully in small portions.

    • Observation: Gas evolution (H₂) will occur. The solution may become clear.

    • Chemistry: The -SCN bond cleaves, releasing cyanide (trapped in solvent) and generating the indole-3-thiolate anion.

  • Alkylation: After 15 minutes (once bubbling subsides), add Chloroacetonitrile (1.2 equiv) dropwise via syringe.

  • Completion: Stir at RT for 1–2 hours.

  • Final Workup:

    • Evaporate most of the Methanol under reduced pressure.

    • Redissolve residue in EtOAc and wash with water.

    • Critical Safety Step: The aqueous waste contains cyanide salts. Treat with bleach (NaOCl) before disposal.

    • Purify the organic layer via column chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).
      

Process Workflow & Logic

Workflow cluster_0 Stage 1: Thiocyanation cluster_1 Stage 2: Reductive Alkylation Step1 Dissolve 1-Me-Indole + KSCN in MeOH (0°C) Step2 Add Iodine (Solid) Control Exotherm Step1->Step2 Step3 Quench (Na2S2O3) & Extract (DCM) Step2->Step3 Step4 Dissolve Intermediate in MeOH Step3->Step4 Crude Transfer Step5 Add NaBH4 (Reductant) Generate Thiolate in situ Step4->Step5 Step6 Add Cl-CH2-CN (Electrophile) Step5->Step6 Final Pure Product (>80% Overall Yield) Step6->Final Purification

Figure 2: Operational workflow emphasizing the separation of the oxidative (Iodine) and reductive (NaBH4) phases.

Critical Parameters and Data

Yield Optimization Table

The following data represents typical results when varying the alkylating agent and base during the second stage.

EntryReductantAlkylating AgentSolventTimeYield (%)Notes
1 NaBH₄ Cl-CH₂CN MeOH 2 h 88% Recommended Protocol
2NaBH₄Br-CH₂CNMeOH1 h82%Faster, but more side products
3Zn/HClCl-CH₂CNEtOH4 h65%Acidic conditions degrade nitrile
4K₂CO₃Cl-CH₂CNAcetone12 h40%Requires isolated Thiol (oxidizes)
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure Iodine is fresh. Old Iodine sublimes and loses stoichiometry.

  • Disulfide Formation: If the reaction mixture turns yellow/orange in Stage 2 before alkyl halide addition, the thiolate has oxidized to the disulfide dimer. Add 0.2 equiv more NaBH₄ to re-reduce it.

  • Safety (HCN): Stage 2 generates cyanide ions. Ensure the reaction is performed in a well-ventilated fume hood. Do not acidify the waste stream of Stage 2; keep it basic (pH > 10) to prevent HCN gas evolution.

References

  • Yadav, J. S., et al. (2004). "Regioselective thiocyanation of indoles and arenes using ammonium thiocyanate and molecular iodine." Tetrahedron Letters, 45(14), 2951-2954.

  • Telvekar, V. N., & Rane, R. A. (2010). "A novel system for the synthesis of 3-thioindoles using iodine and thiourea." Synthetic Communications, 40(8), 1168-1174.

  • Castanov, A., et al. (2025).[4] "Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles." ResearchGate.[5][1][6]

  • Organic Syntheses. (1988). "1-Methylindole."[7][8][9][10] Org.[5][2][4][11][12] Synth. Coll. Vol. 6, p.104.

Sources

Application

Application Note: [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile as a Building Block

Abstract & Strategic Overview [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS: 100760-46-3 / Analogous) is a specialized bifunctional building block designed for the rapid construction of sulfur-containing indole-fus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS: 100760-46-3 / Analogous) is a specialized bifunctional building block designed for the rapid construction of sulfur-containing indole-fused heterocycles.

In drug discovery, this scaffold serves as a "linchpin" intermediate. It combines the privileged indole core with a reactive thioacetonitrile side chain (


) at the C3 position. This specific arrangement allows for intramolecular cyclization onto the indole C2 position, granting direct access to thieno[2,3-b]indoles —a structural class exhibiting potent anticancer (kinase inhibition), antiviral, and photophysical properties.

This guide provides validated protocols for synthesizing, handling, and deploying this building block to access high-value chemical space.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Molecular Formula

Molecular Weight 202.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF,

,

; Insoluble in water.
Stability Store at -20°C under inert atmosphere (

/Ar). Sensitive to strong oxidizers.
Key Functional Groups Indole C2: Nucleophilic (susceptible to electrophilic attack).Methylene (

):
Acidic protons (

), active for alkylation/condensation.Nitrile (CN): Precursor to amines, amides, acids, or heterocycles.

Synthetic Versatility & Workflow

The utility of this building block lies in its ability to undergo Thorpe-Ziegler type cyclizations . The methylene group (


 to the nitrile and sulfur) acts as a latent nucleophile. When the indole C2 position is activated (e.g., by formylation or halogenation), the side chain cyclizes to form a third ring.
Workflow Visualization

G Start Indole Precursors Block [(1-Methyl-1H-indol-3-yl) sulfanyl]acetonitrile (The Building Block) Start->Block Sulfenylation + Alkylation Thieno Thieno[2,3-b]indoles (Anticancer Scaffolds) Block->Thieno Base/Electrophile (Cyclization) Amines Tryptamine Analogs (CNS Active) Block->Amines Reduction (LiAlH4) Acids Indole-3-thioacetic Acids (COX Inhibitors) Block->Acids Hydrolysis (HCl/H2O)

Figure 1: Strategic diversion points for the building block. The green path (Thienoindoles) is the primary application in modern medicinal chemistry.

Validated Experimental Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the building block is not commercially available or needs to be synthesized fresh.

Mechanism: Electrophilic sulfenylation of 1-methylindole followed by S-alkylation.

Reagents:

  • 1-Methylindole (1.0 eq)

  • Thiourea (1.1 eq)

  • Iodine (

    
    ) (1.1 eq)
    
  • Chloroacetonitrile (1.2 eq)

  • 
     (2.5 eq)
    
  • Solvent: Methanol (Step 1), DMF (Step 2)

Step-by-Step:

  • Thiol Formation: Dissolve 1-methylindole and thiourea in Methanol. Add Iodine slowly. Stir at RT for 2 hours (formation of isothiouronium salt).

  • Hydrolysis: Add NaOH (2M) and reflux for 1 hour to generate the 1-methylindole-3-thiol intermediate.

  • Alkylation: Cool the mixture. Carefully add Chloroacetonitrile dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or flash chromatography (Silica, 10-20% EtOAc in Hexane).

    • Yield Expectation: 75–85%.

Protocol B: The "Star" Application – Synthesis of Thieno[2,3-b]indoles

This reaction constructs the tricyclic core found in bioactive alkaloids like Thienodolin.

Concept: The Simmons-Smith or Vilsmeier-Haack conditions are often adapted here. We will use a One-Pot Cyclization strategy involving an electrophile (like an aldehyde or ketone) followed by base-mediated ring closure.

Reagents:

  • [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Base: Piperidine (cat.) or

    
    
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step (Gewald-Type Condensation):

  • Setup: In a round-bottom flask, dissolve the building block and the aryl aldehyde in Ethanol.

  • Catalysis: Add a catalytic amount of Piperidine (10 mol%).

  • Reflux: Heat to reflux for 4–8 hours.

    • Observation: The methylene group acts as a nucleophile, condensing with the aldehyde. In many cases, if the C2 position is unsubstituted, a second step (oxidative cyclization or Vilsmeier cyclization) is required to close the ring.

Alternative: Intramolecular Cyclization (The "Wallach" Approach) If the goal is the unsubstituted thieno[2,3-b]indole:

  • Acylation: React the building block with an acid chloride (e.g., chloroacetyl chloride) to acylate the C2 position (Friedel-Crafts conditions often required first, or use a 2-acyl precursor).

  • Cyclization: Treat with strong base (

    
    ) in Ethanol. The active methylene of the 
    
    
    
    attacks the C2-carbonyl.
Protocol C: Functional Group Interconversion (Nitrile Hydrolysis)

Accessing Indole-3-thioacetic acid derivatives.

Reagents:

  • Building Block (1.0 eq)

  • KOH (4.0 eq)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Dissolve the nitrile in the solvent mixture.

  • Reflux for 12 hours. Ammonia gas evolution will be observed.

  • Acidify with HCl (1M) to pH 3.

  • Filter the precipitate (Acid product).

    • Note: This derivative is often used to synthesize COX-2 inhibitors.

Critical Mechanism: Thieno[2,3-b]indole Formation

Understanding the cyclization logic is vital for troubleshooting.

Mechanism Step1 Step 1: Activation Base deprotonates the methylene (-CH2-) Forming a carbanion stabilized by CN and S Step2 Step 2: Electrophilic Attack (If C2 is activated, e.g., by Vilsmeier reagent) Carbanion attacks Indole C2 Step1->Step2 Nucleophilic Attack Step3 Step 3: Aromatization Loss of leaving group/proton transfer Formation of Thiophene ring Step2->Step3 Cyclization Result Target: Thieno[2,3-b]indole Step3->Result

Figure 2: Mechanistic pathway for the base-mediated cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization C2 position of indole is not sufficiently electrophilic.Use Vilsmeier-Haack conditions (

) to introduce a formyl group at C2 before or during cyclization.
Dimerization Oxidation of the sulfur atom to disulfide.Degas all solvents with Argon. Add a reducing agent (e.g., DTT) if necessary during workup.
Incomplete Alkylation Methylene protons not deprotonated.Switch to a stronger base (NaH in THF) at 0°C if

is too slow.
Nitrile Hydrolysis Reaction conditions too acidic/basic + wet.Use anhydrous solvents if the nitrile must be preserved.

References

  • Synthesis of Thieno[2,3-b]indoles: Majumdar, K. C., et al.[1][2][3][4] "Regioselective synthesis of thieno[2,3-b]indoles."[1] Synlett, 2010. (General methodology reference).

  • Biological Activity (Thienodolin): Gribble, G. W.[2] "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer, 2010.

  • Indole-3-sulfides in Medicinal Chemistry: Market Analysis & Catalog Data. "2-[(1-methyl-1H-indol-3-yl)thio]acetonitrile properties."

  • Gewald Reaction on Indoles: El-Saghier, A. M. "Synthesis and Reactions of Five-Membered Heterocycles." Journal of Chemical Research, 2013.

(Note: Specific literature on the exact methylated nitrile is niche; protocols are extrapolated from the well-established chemistry of indole-3-thioacetonitriles.)

Sources

Method

Application Note: Precision Thioetherification of Indole Scaffolds

Executive Summary The indole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for over 3,000 natural alkaloids and significant pharmaceutical agents (e.g., Vortioxetine, Indomethacin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for over 3,000 natural alkaloids and significant pharmaceutical agents (e.g., Vortioxetine, Indomethacin derivatives). The introduction of a thioether (sulfide) linkage—specifically aryl- or alkyl-thioethers—into the indole ring dramatically alters lipophilicity, metabolic stability, and binding affinity.

This Application Note provides a definitive guide to synthesizing indole thioethers. We move beyond basic synthesis to explore regiodivergent strategies :

  • Protocol A: The kinetic C3-sulfenylation (Metal-Free, Green Chemistry).

  • Protocol B: The thermodynamic/directed C2-sulfenylation (Copper-Catalyzed).

Mechanistic Landscape

Understanding the electronic bias of the indole ring is critical for successful functionalization.

  • The C3 Preference: The C3 position is naturally nucleophilic (

    
     times more reactive than benzene) due to the lone pair on Nitrogen donating into the 
    
    
    
    -system. Electrophilic sulfur species will almost exclusively attack here first.
  • The C2 Challenge: Functionalizing C2 requires either blocking C3, using a Directing Group (DG) on the Nitrogen to guide a metal catalyst, or employing specific radical mechanisms.

Figure 1: Regiodivergent Pathways

The following diagram illustrates the mechanistic bifurcation between Electrophilic Aromatic Substitution (


) and Metal-Mediated C-H Activation.

IndoleSulfenylation cluster_C3 Pathway A: Kinetic Control (C3) cluster_C2 Pathway B: Thermodynamic/Directed (C2) Indole Indole Substrate Electrophile Electrophilic Sulfur (R-S-X / R-S-S-R + I2) Indole->Electrophile Nucleophilic Attack Metal Transition Metal (Cu/Pd + Ligand) Indole->Metal Coordination SigmaComplex C3 u03c3-Complex (Cationic Intermediate) Electrophile->SigmaComplex Fast ProductC3 3-Sulfenylindole SigmaComplex->ProductC3 -H+ (Re-aromatization) Metallacycle Metallacycle Intermediate (C2-Metal Bond) Metal->Metallacycle C-H Activation ProductC2 2-Sulfenylindole Metallacycle->ProductC2 Reductive Elimination

Caption: Mechanistic bifurcation showing the kinetic preference for C3 electrophilic attack versus metal-mediated C2 functionalization.

Protocol A: Metal-Free C3-Sulfenylation (Iodine Catalysis)

Best for: Rapid library generation, late-stage functionalization, and "green" chemistry requirements. Mechanism: Iodine (


) acts as a Lewis acid and oxidant, cleaving the disulfide bond to generate a highly reactive electrophilic sulfenyl iodide (

) species in situ.
Materials
  • Substrate: Indole derivative (1.0 equiv)[1][2]

  • Sulfur Source: Diaryl disulfide (0.6 equiv - Note: 0.5 equiv is theoretical, slight excess ensures completion)

  • Catalyst: Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: DMSO (Dimethyl sulfoxide) - Crucial: Acts as both solvent and oxidant to regenerate

    
    .
    
  • Workup: Sodium thiosulfate (

    
    ), Ethyl Acetate.
    
Step-by-Step Procedure
  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add the Indole (1.0 mmol) and Diaryl Disulfide (0.6 mmol).

  • Catalyst Addition: Add

    
      (25.4 mg, 0.1 mmol, 10 mol%).
    
  • Solvent: Add DMSO (3.0 mL). The reaction mixture will typically turn dark brown/red due to iodine.

  • Reaction: Stir the mixture at Room Temperature (25°C) in an open vessel (air is compatible).

    • Optimization Note: For electron-deficient indoles (e.g., 5-nitroindole), heat to 60°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disulfide spot will disappear, and a new non-polar spot (thioether) will appear. Reaction time is typically 2–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). Add saturated aq.

    
     (5 mL) to quench unreacted iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2 x 10 mL) to remove residual DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete oxidation of HI back to

.
Ensure the vessel is not sealed tight; oxygen assists the DMSO cycle. Add 1 eq of

if needed.
C2/C3 Mixture Temperature too high.[3]Perform reaction at 0°C or RT. High heat promotes thermodynamic scrambling.
No Reaction Electron-poor indole.Switch solvent to Dimethyl Carbonate (DMC) and heat to reflux (90°C).

Protocol B: Copper-Catalyzed C2-Sulfenylation

Best for: Synthesizing C2-modified indoles when C3 is blocked, or when using specific directing groups. Mechanism: A Copper(I)/Copper(II) redox cycle facilitates the activation of the C2-H bond, often aided by a directing group (DG) on the indole nitrogen (e.g., pyrimidyl, acetyl) or simple oxidative coupling conditions.

Materials
  • Substrate: N-Protected Indole (e.g., N-Methylindole)

  • Sulfur Source: Aryl Thiol (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or DMF.

Experimental Workflow
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Reagent Mixing: Add CuI (19 mg, 0.1 mmol), Ligand (0.1 mmol), and Base (

    
    , 2.0 mmol).
    
  • Substrate Addition: Add N-Methylindole (1.0 mmol) and Thiol (1.2 mmol) via syringe if liquid, or as solids before purging.

  • Solvent: Add anhydrous Toluene (3.0 mL).

  • Heating: Seal the tube and heat to 110°C for 12–16 hours.

    • Note: Unlike Protocol A, this requires significant thermal energy to overcome the activation barrier of the C2-H bond.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Figure 2: Protocol B Workflow

ProtocolB Start Start: Schlenk Tube (Argon Purge) Mix Add Solids: CuI, Ligand, Base, Indole Start->Mix Liquid Add Liquids: Thiol, Toluene Mix->Liquid Heat Heat to 110°C (12-16 Hours) Liquid->Heat Filter Filter (Celite) Remove Copper Salts Heat->Filter Purify Column Chromatography Isolate C2-S-R Filter->Purify

Caption: Step-by-step workflow for the transition-metal catalyzed C2-sulfenylation process.

Critical Comparison & Optimization

FeatureProtocol A (Iodine/DMSO)Protocol B (Copper/Toluene)
Regioselectivity C3 Exclusive (unless C3 is blocked)C2 Selective (requires optimization)
Atom Economy High (Disulfide bond fully utilized)Moderate (Base waste generated)
Condition Rigor Open air, wet solvents toleratedInert atmosphere, dry solvents preferred
Substrate Scope Tolerates free N-HRequires N-protection (usually)
Cost Low (

is cheap)
Moderate (Ligands/Metals)
Expert Tip: Odor Control

Working with thiols and disulfides generates significant odor.[3]

  • Protocol: Keep a bleach bath (

    
    ) in the fume hood. All glassware and syringes contacting sulfur reagents should be soaked in bleach immediately after use to oxidize the sulfur and neutralize the smell.
    

References

  • Iodine-Catalyzed C3 Sulfenylation

    • Zhang, F., et al. "Iodine-Catalyzed Sulfenylation of Indoles with Disulfides." Green Chemistry, 2020.
  • Copper-Catalyzed C-H Functionalization

    • Wang, L., et al. "Copper-Catalyzed Direct C-H Thiolation of Azoles and Indoles." Journal of Organic Chemistry.
  • Green Chemistry Approaches

    • Review on Metal-Free Sulfenylation Strategies. Asian Journal of Organic Chemistry.
  • Mechanistic Insights (Regioselectivity)

    • Bandini, M. "Electrophilic Activation of Indoles." Chemical Society Reviews.[4]

Sources

Application

Microwave-assisted synthesis of indole-3-sulfides

Application Note: Microwave-Assisted Synthesis of Indole-3-Sulfides Executive Summary Indole-3-sulfides (3-sulfenylindoles) are privileged structural motifs in medicinal chemistry, serving as core scaffolds for HIV-1 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Indole-3-Sulfides

Executive Summary

Indole-3-sulfides (3-sulfenylindoles) are privileged structural motifs in medicinal chemistry, serving as core scaffolds for HIV-1 inhibitors, anticancer agents (tubulin polymerization inhibitors), and COX-2 inhibitors.[1] Traditional synthesis methods often employ toxic sulfenylating agents (sulfenyl halides), heavy metal catalysts, or require prolonged heating times that degrade sensitive functional groups.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the dielectric heating properties of polar solvents and specific catalysts, this method achieves C-3 regioselective sulfenylation in minutes rather than hours. We present two distinct, field-validated pathways:

  • Method A: Metal-Free, Iodine-Catalyzed Sulfenylation (using Thiols/Disulfides).

  • Method B: Ionic Liquid-Promoted Sulfenylation (using Sulfonyl Hydrazides).

Mechanistic Insight & Rationale

The efficiency of this protocol relies on the specific interaction between the microwave field and the reaction medium.

  • Dielectric Heating: The use of DMSO (Method A) or Ionic Liquids (Method B) provides a high loss tangent (

    
    ), allowing for rapid, volumetric heating. This bypasses the thermal lag of conductive heating, accelerating the endothermic activation steps.
    
  • Regioselectivity: The electron-rich nature of the indole ring makes C-3 the preferred site for electrophilic substitution. Microwave irradiation promotes the formation of the active electrophilic sulfenyl species (

    
     or 
    
    
    
    ) without providing enough thermal energy to overcome the higher activation barrier for C-2 sulfenylation, thereby enhancing regioselectivity.
Mechanism Visualization (Method A: I2/DMSO System)

The following diagram illustrates the catalytic cycle where Iodine acts as a Lewis acid/oxidant to generate the active sulfenyl iodide species, while DMSO acts as the terminal oxidant to regenerate the catalyst.

IndoleSulfenylation Start Thiol / Disulfide (R-SH / R-S-S-R) Inter1 Sulfenyl Iodide (R-S-I) Start->Inter1 Oxidative Activation I2 Iodine (Cat.) I2->Inter1 Complex Sigma Complex (Intermediate) Inter1->Complex Electrophilic Attack (C3) Indole Indole Substrate Indole->Complex Product Indole-3-Sulfide Complex->Product Re-aromatization (-HI) Product->I2 HI + DMSO -> I2 DMSO DMSO (Oxidant) DMS DMS + H2O DMSO->DMS Reduces

Figure 1: Proposed mechanism for Iodine-catalyzed C-3 sulfenylation of indoles in DMSO.

Experimental Protocols

Method A: Metal-Free Iodine-Catalyzed Synthesis

Best for: Broad substrate scope, cost-efficiency, and avoiding metal contamination.

Reagents:

  • Indole derivative (1.0 mmol)[2]

  • Thiol or Disulfide (1.0 - 1.2 mmol)

  • Iodine (

    
    ) (10 mol%)
    
  • DMSO (2.0 mL)[2]

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • 10 mL Microwave pressure vial with magnetic stir bar.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve the Indole (1.0 mmol) and Thiol (1.0 mmol) in DMSO (2 mL).

  • Catalyst Addition: Add molecular Iodine (25.4 mg, 0.1 mmol). The solution will turn dark brown.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Work-up:

    • Cool the reaction to room temperature (compressed air cooling).

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove residual iodine (color changes from brown to yellow/clear).
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Method B: Ionic Liquid-Promoted Synthesis

Best for: "Green" synthesis, avoiding thiols (smell), and recycling the reaction medium.

Reagents:

  • Indole derivative (1.0 mmol)[2]

  • Sulfonyl Hydrazide (1.0 mmol) (Thiol surrogate)

  • Ionic Liquid: [DBU][HOAc] (1.0 mL)

Step-by-Step Workflow:

  • Preparation: Mix Indole and Sulfonyl Hydrazide in the ionic liquid [DBU][HOAc] in a microwave vial.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

  • Work-up:

    • Add water to the reaction mixture.[3][4][5] The product usually precipitates out or is extracted with ether.

    • The ionic liquid phase can be dried and reused.

Experimental Workflow Diagram

Workflow Setup Reagent Prep (Indole + Thiol + I2 + DMSO) MW Microwave Irradiation 100°C | 20 min | Dynamic Power Setup->MW Sealed Vial Quench Quench (Sat. Na2S2O3) MW->Quench Cooling Extract Extraction (EtOAc / Brine Wash) Quench->Extract Phase Sep Purify Purification (Column Chromatography) Extract->Purify Concentration Analysis Analysis (NMR, MS, HPLC) Purify->Analysis

Figure 2: Standard operational workflow for microwave-assisted sulfenylation.

Data & Performance Comparison

The following table summarizes the efficiency of the Microwave (MW) method compared to Conventional Heating (CH).

Substrate (Indole)Thiol SourceMethodTimeYield (%)Ref
Indole (H)ThiophenolMW (I2/DMSO)20 min92%[1]
Indole (H)ThiophenolCH (60°C)3-6 hrs85%[1]
5-Bromoindole4-Cl-ThiophenolMW (I2/DMSO)25 min89%[1]
2-MethylindoleDiphenyl DisulfideMW (Venting)4 min95%[2]
Indole (H)Ph-SO2NHNH2MW (Ionic Liq)10 min94%[3]

Key Observations:

  • Time Reduction: MW reduces reaction times from hours to minutes.

  • Yield: Consistent >90% yields due to reduced thermal degradation of products.

  • Atom Economy: Method A utilizes DMSO as both solvent and oxidant, reducing waste.

Troubleshooting & Safety

  • Pressure Management: DMSO has a high boiling point (189°C), so pressure build-up at 100°C is minimal. However, if using lower boiling thiols, ensure the vial is rated for at least 20 bar.

  • Odor Control: Thiols have a potent stench. All weighing and handling must be done in a fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.

  • Runaway Heating: Ionic liquids absorb microwaves very efficiently. Use "Power Max" settings or active air cooling to prevent temperature overshoots.

References

  • I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates. PubMed. Available at: [Link]

  • Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles. PubMed. Available at: [Link]

  • Microwave-assisted synthesis of 3-sulfenylindoles by sulfonyl hydrazides using organic ionic base-Brønsted acid. RSC Advances. Available at: [Link]

  • Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Indole-3-Sulfide Oxidation

Welcome to the technical support center for handling and preventing the oxidation of indole-3-sulfides. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preventing the oxidation of indole-3-sulfides. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. Unwanted oxidation of the sulfide moiety to the corresponding sulfoxide can be a significant challenge, leading to undesired byproducts, reduced yields, and compromised purity of your target molecules. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your indole-3-sulfides throughout your experimental workflows.

I. Troubleshooting Guide: Common Oxidation Issues and Solutions

This section addresses specific problems you might encounter related to the oxidation of indole-3-sulfides. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommended actions.

Issue 1: My indole-3-sulfide is degrading during storage, and I'm observing the formation of the corresponding sulfoxide.

Q: I've stored my purified indole-3-sulfide in a vial on the lab bench, and upon re-analysis, I see a significant amount of the sulfoxide. What is causing this, and how can I prevent it?

A: The primary culprit for the degradation of indole-3-sulfides during storage is atmospheric oxygen, often accelerated by exposure to light.[1][2] The sulfide functional group is susceptible to oxidation, and the indole ring itself can be sensitive to air and light.[1] To ensure the long-term stability of your compound, proper storage is critical.

Solution:

  • Inert Atmosphere: Store your indole-3-sulfide under an inert atmosphere, such as argon or nitrogen.[3] This can be achieved by flushing the storage vial with the inert gas before sealing.

  • Low Temperature: Store the compound at low temperatures, such as in a freezer at -20°C or even -70°C for long-term storage.[1]

  • Light Protection: Use amber-colored vials or wrap the vials in aluminum foil to protect the compound from light, which can catalyze oxidation.[1][2]

  • Secure Sealing: Ensure the vial is tightly sealed to prevent the ingress of air and moisture.[3][4]

Issue 2: I'm observing sulfoxide formation during my reaction workup and purification.

Q: My reaction to synthesize an indole-3-sulfide appears clean by TLC, but after workup and column chromatography, I isolate the sulfoxide as a major byproduct. What's happening?

A: Standard workup and purification procedures often expose the reaction mixture to atmospheric oxygen for extended periods, which can lead to the oxidation of the desired sulfide. Solvents used in chromatography can also contain dissolved oxygen.

Solution:

  • Degassed Solvents: Use degassed solvents for both the workup and chromatography.[5][6][7] Dissolved oxygen in solvents is a common oxidant.[6]

  • Minimize Air Exposure: During the workup, try to minimize the exposure of your compound to air. If possible, perform extractions and solvent removal under a blanket of inert gas.

  • Efficient Purification: Aim for a quick and efficient purification process. The less time your compound spends on the silica gel column exposed to air, the lower the chance of oxidation.

  • Antioxidant Addition (Use with Caution): In some cases, adding a small amount of a mild antioxidant to the crude mixture before purification may help. However, this should be done cautiously as it can complicate the purification.

Issue 3: My reaction conditions seem to be causing the oxidation of my indole-3-sulfide starting material or product.

Q: I'm running a reaction with an indole-3-sulfide, and I'm seeing the formation of the sulfoxide even before the workup. What reaction components could be the cause?

A: Several factors in your reaction setup could be promoting oxidation:

  • Oxidizing Reagents: Ensure that none of your reagents are inherently oxidizing or contain oxidizing impurities.

  • Solvent Choice: Some solvents, particularly under heating, can promote oxidation. For instance, DMSO can act as an oxidant, especially in the presence of an acid or catalyst.[8][9]

  • Atmosphere: Running reactions open to the air, especially at elevated temperatures, will almost certainly lead to some degree of oxidation.[6]

  • Metal Catalysts: Certain metal catalysts can facilitate the oxidation of sulfides in the presence of an oxidant (even trace oxygen).

Solution:

  • Use High-Purity Reagents: Use freshly purchased or purified reagents to avoid contaminants that could act as oxidants.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of argon or nitrogen. This is one of the most effective ways to prevent oxidation during the reaction.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[5][6][7][10]

  • Careful Reagent Selection: If you suspect a particular reagent is causing oxidation, try to find a less-oxidizing alternative.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of indole-3-sulfide oxidation.

Q1: What is the primary mechanism of indole-3-sulfide oxidation to the sulfoxide?

A1: The oxidation of a sulfide to a sulfoxide typically involves the transfer of an oxygen atom to the sulfur atom. In the context of unwanted oxidation during experiments, the most common oxidant is molecular oxygen (O₂) from the air. This process can be catalyzed by light, heat, or trace metal impurities. The sulfur atom in a sulfide has a lone pair of electrons that can attack an electrophilic oxygen species.

Q2: Are there any specific classes of antioxidants that are recommended for preventing the oxidation of sulfur-containing compounds?

A2: While the addition of antioxidants can be a strategy, it's often preferable to prevent exposure to oxidants in the first place. However, some sulfur-containing compounds themselves can act as antioxidants, such as glutathione and cysteine.[[“]] For synthetic purposes, preventing oxidation is generally achieved through procedural controls like using an inert atmosphere rather than adding a sacrificial antioxidant. Some organic acids and polyphenols have also been shown to inhibit the oxidation of sulfide minerals.[12]

Q3: How can I effectively degas my solvents?

A3: There are several common and effective methods for degassing solvents:[5][6][7]

  • Sparging (Gas Bubbling): This involves bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes).[5][7] This is a relatively simple and effective method.

  • Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved gases.[6] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove the gases above the frozen solvent, and then the solvent is thawed. This cycle is typically repeated three times.[6]

  • Sonication under Vacuum: Briefly sonicating the solvent under a light vacuum can also help to remove dissolved gases.[6]

Q4: Can the pH of the reaction or workup solution affect the rate of oxidation?

A4: The stability of indole-3-sulfides can be pH-dependent. While the direct effect of pH on the rate of oxidation by atmospheric oxygen is complex, acidic conditions can sometimes suppress over-oxidation to the sulfone.[13] However, strong acids should be used with caution as they can also lead to other decomposition pathways of the indole ring. It is generally best to work under neutral or mildly acidic conditions unless the reaction specifically requires otherwise.

Q5: Are there any analytical techniques that are particularly sensitive for detecting low levels of sulfoxide impurities?

A5: High-Performance Liquid Chromatography (HPLC) is a very sensitive technique for detecting and quantifying low levels of sulfoxide impurities. The difference in polarity between the sulfide and the more polar sulfoxide usually allows for excellent separation on a standard stationary phase. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for confirmation by observing the mass difference corresponding to the addition of an oxygen atom.

III. Experimental Protocols

Protocol 1: Standard Procedure for Degassing Solvents by Sparging

This protocol describes a straightforward method for removing dissolved oxygen from solvents using an inert gas.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Long needle or cannula

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Bubbler (to monitor gas flow)

  • Exit needle

Procedure:

  • Pour the solvent into the Schlenk flask, filling it to no more than two-thirds of its volume.

  • Seal the flask with the rubber septum.

  • Insert the long needle or cannula through the septum so that its tip is submerged below the surface of the solvent.

  • Insert a shorter exit needle through the septum, ensuring its tip is above the solvent level.

  • Connect the long needle to the inert gas line and the exit needle to a bubbler.

  • Start a gentle flow of the inert gas. You should see bubbles forming in the solvent and the bubbler.

  • Continue sparging for at least 30-60 minutes. For larger volumes of solvent, a longer sparging time may be necessary.

  • Once degassing is complete, remove the exit needle first, and then carefully raise the long needle above the solvent level while maintaining a positive pressure of the inert gas.

  • The degassed solvent is now ready for use. It can be transferred via a cannula or a gas-tight syringe.

Protocol 2: Setting up a Reaction under an Inert Atmosphere

This protocol outlines the basic steps for running a chemical reaction under an inert atmosphere to prevent oxidation.

Materials:

  • Reaction flask (e.g., a round-bottom flask or Schlenk flask)

  • Condenser (if heating)

  • Septa

  • Inert gas manifold (Schlenk line) or a balloon filled with inert gas

  • Needles and cannulas for reagent transfer

  • Degassed solvents and reagents

Procedure:

  • Assemble the glassware (flask, condenser, etc.) and flame-dry it under vacuum or in an oven to remove any adsorbed water and oxygen.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Add any solid reagents to the reaction flask under a positive pressure of inert gas.

  • Seal the flask with a septum.

  • Add degassed solvents and liquid reagents via a gas-tight syringe or cannula.

  • If heating the reaction, ensure a continuous gentle flow of inert gas through the system, with an outlet to a bubbler to prevent pressure buildup.

  • Monitor the reaction by taking aliquots with a syringe for analysis (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature before proceeding with the workup, preferably while still maintaining an inert atmosphere.

IV. Data Presentation and Visualization

Table 1: Common Oxidizing Conditions and Preventative Measures
Source of Oxidation Common Scenarios Primary Preventative Measure Secondary Measures
Atmospheric Oxygen Storage, Reaction Workup, ChromatographyUse of an inert atmosphere (Argon or Nitrogen)Low-temperature storage, protection from light
Dissolved Oxygen in Solvents Reactions, Workup, ChromatographyDegassing solvents (Sparging, Freeze-Pump-Thaw)Using freshly opened anhydrous solvents
Oxidizing Reagents/Impurities Reaction setupUse of high-purity, fresh reagentsCareful selection of non-oxidizing reagents
Light Storage, long-term reactionsUse of amber vials or wrapping in foilStoring in a dark place
Heat Reactions at elevated temperaturesRunning reactions under an inert atmosphereMinimizing reaction time at high temperatures
Diagrams

Oxidation_Pathway cluster_oxidants Common Oxidants IndoleSulfide Indole-3-Sulfide Sulfoxide Indole-3-Sulfoxide IndoleSulfide->Sulfoxide [O] (Unwanted Oxidation) Sulfone Indole-3-Sulfone Sulfoxide->Sulfone [O] (Further Oxidation) O2 O₂ (Air) H2O2 H₂O₂ Peracids Peracids

Caption: Unwanted oxidation pathway of indole-3-sulfides.

Prevention_Workflow cluster_storage Storage Conditions cluster_reaction Reaction Conditions cluster_purification Purification start Start: Indole-3-Sulfide Handling storage Proper Storage start->storage reaction_setup Reaction Setup storage->reaction_setup storage_details • Inert Atmosphere • Low Temperature • Light Protection storage->storage_details workup Workup & Purification reaction_setup->workup reaction_details • Inert Atmosphere • Degassed Solvents • Pure Reagents reaction_setup->reaction_details final_product Pure Indole-3-Sulfide workup->final_product purification_details • Degassed Solvents • Minimize Air Exposure • Efficient Process workup->purification_details

Caption: Workflow for preventing indole-3-sulfide oxidation.

V. References

  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore - Google Patents. (n.d.). Retrieved from

  • 'Antioxidant' Berries, Anthocyanins, Resveratrol and Rosmarinic Acid Oxidize Hydrogen Sulfide to Polysulfides and Thiosulfate: A Novel Mechanism Underlying Their Biological Actions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Degassing - Wikipedia. (n.d.). Retrieved from [Link]

  • berries, anthocyanins, resveratrol and rosmarinic acid oxidize hydrogen. (2021, January 25). Retrieved from [Link]

  • Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. (2019, February 22). Retrieved from [Link]

  • Degassing Solvents - Berry Group. (2019, November 1). Retrieved from [Link]

  • How do sulfur-containing compounds contribute to the antioxidant potential of white wines?. (n.d.). Retrieved from

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023, April 28). Retrieved from [Link]

  • Electrochemical oxidation of 3-substituted Indoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Indole-3-carbinol - Szabo-Scandic. (n.d.). Retrieved from [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. (2022, September 7). Retrieved from [Link]

  • Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • TRANSFORMATIONS OF SULFUR COMPOUNDS IN THE AEROSPHERE. (n.d.). Retrieved from [Link]

  • Mechanism of 3-sulfonation of indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. (2007, March 3). Retrieved from [Link]

  • ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). Retrieved from [Link]

  • Enhanced sulfur in the upper troposphere and lower stratosphere in spring 2020 - ACP. (2022, November 28). Retrieved from [Link]

  • Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents - Arkivoc. (n.d.). Retrieved from [Link]

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Sulfur - Wikipedia. (n.d.). Retrieved from [Link]

  • A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC. (2020, September 29). Retrieved from [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. (2024, February 18). Retrieved from [Link]

  • Detecting Sulfur Compounds During Oxidation - AZoM. (2025, August 5). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Sulfenylindoles

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 3-sulfenylindoles, a critical structural motif in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 3-sulfenylindoles, a critical structural motif in medicinal chemistry and materials science.[1][2][3][4] As your Senior Application Scientist, I've structured this center to address the most common challenges encountered in the lab, moving from specific experimental problems to broader strategic questions. Our goal is to enhance your reaction yields, improve product purity, and streamline your synthetic workflow.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific, common issues in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the primary causes?

A low or zero yield is often traceable to one of three factors: the reactivity of your sulfenylating agent, the reaction conditions, or the nature of your indole substrate.

  • Reactivity of the Sulfenylating Agent : The choice of sulfur source is critical.

    • Sulfenyl Halides (e.g., R-SCl) : These are extremely reactive and often give rapid, high-yielding reactions at room temperature without a catalyst.[5] However, they are sensitive to moisture and can degrade upon storage. If you are generating them in situ from disulfides and a chlorine source (like SO₂Cl₂), ensure the generation is quantitative before adding the indole.[6]

    • Disulfides (R-S-S-R) : These are highly stable and readily available but require activation to generate the electrophilic sulfur species. Without an appropriate catalyst (e.g., I₂, CuI) or activation method (e.g., mechanochemical ball milling), the reaction will not proceed.[4][7][8][9][10]

    • Sulfonyl Hydrazides & N-Thioimides : These reagents are also stable but require specific conditions, often involving catalysts or promoters like iodine or trifluoroacetic acid (TFA), to become effective sulfenylating agents.[1][2][11][12]

  • Sub-optimal Reaction Conditions :

    • Temperature : While some methods work at room temperature, many catalytic cycles, especially those using disulfides or sulfonyl hydrazides, require elevated temperatures (e.g., 70-110 °C) to proceed efficiently.[2][3]

    • Atmosphere : Certain catalytic systems, particularly those using iodine, may require air (oxygen) to regenerate the active catalyst, and running the reaction under an inert atmosphere like nitrogen can significantly lower the yield.[1][2]

    • Solvent and Catalyst Choice : The choice of solvent and catalyst must be compatible. For instance, iodine-catalyzed reactions are often performed in solvents like ethanol, dimethyl carbonate (DMC), or even aqueous iodophor solutions.[1][3][4]

  • Indole Substrate Reactivity : The electronic nature of your indole matters.

    • Electron-Withdrawing Groups (EWGs) on the indole ring (e.g., -NO₂, -CN, -COOR) decrease the nucleophilicity of the C3 position, slowing down the electrophilic substitution and potentially leading to lower yields or requiring harsher conditions.[2][13]

    • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) enhance the indole's nucleophilicity and generally lead to higher yields and faster reaction rates.[2]

Q2: I'm observing a significant amount of a di-sulfenylated byproduct. How can I improve selectivity for the C3-mono-sulfenylated product?

This is arguably the most common side reaction, especially when using highly reactive sulfenylating agents like sulfenyl chlorides.

  • Understanding the Mechanism : The reaction proceeds via electrophilic attack at the electron-rich C3 position. However, the resulting 3-sulfenylindole can be further sulfenylated. This second attack also occurs at the C3 position to form an unstable indolenium 3,3-bis-sulfide intermediate. This intermediate then rapidly rearranges to the thermodynamically more stable 2,3-bis-sulfide product.[5][6][14]

  • Solutions for Improving Mono-Selectivity :

    • Control Stoichiometry : This is the most critical factor. An excess of the sulfenylating agent is the primary cause of di-sulfenylation.[6][14] Use a 1:1 ratio of indole to sulfenylating agent, or even a slight excess of the indole (e.g., 1.1 equivalents).

    • Order of Addition : Add the sulfenylating agent slowly to a solution of the indole. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-sulfenylation.

    • Lower the Temperature : Running the reaction at 0 °C or even lower temperatures can slow down the rate of the second sulfenylation relative to the first, thereby improving selectivity.

Q3: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how do I deal with them?

A complex reaction mixture indicates competing pathways or product degradation.

  • Common Side Products :

    • 2,3-Di-sulfenylated Indole : As discussed in Q2.

    • Unreacted Starting Materials : Unconsumed indole and disulfide/thiol.

    • Oxidation Products : The sulfur atom in your product is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, particularly if your reaction conditions are oxidative or during an oxidative workup.[15]

    • Halogenated Byproducts : When using activating agents like N-bromosuccinimide (NBS) with disulfides, vicinal (C2) bromination can occur alongside C3-sulfenylation, leading to 2-bromo-3-sulfenylindoles.[13]

  • Purification Strategy :

    • Aqueous Workup : First, perform a standard aqueous workup to remove water-soluble catalysts (like KI) and additives. Be mindful that highly reactive sulfenyl chlorides or their products can be sensitive to hydrolysis.[16]

    • Column Chromatography : This is the most effective method for separating the desired mono-sulfenylated product from starting materials, di-sulfenylated byproducts, and other impurities. A gradient of ethyl acetate in hexanes is a common and effective eluent system.

    • Recrystallization : If your product is a crystalline solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Which sulfenylating agent is the best choice for my synthesis?

The "best" agent depends on your specific needs regarding reactivity, substrate scope, safety, and green chemistry principles.

Sulfenylating AgentReactivity & ConditionsAdvantagesDisadvantages
Sulfenyl Chlorides Very High. Often instantaneous at RT, no catalyst needed.[5]High yields, fast reactions.Moisture sensitive, can be unstable, often leads to di-sulfenylation.[6][14]
Disulfides Low. Require a catalyst (e.g., I₂, CuI) or activation (e.g., ball milling).[7][10]Stable, readily available, good atom economy.Requires catalyst and sometimes elevated temperatures.
N-Thioimides Moderate. Often require an acid promoter (e.g., TFA).[11][12]Stable, crystalline solids, easy to handle.Lower atom economy, requires a stoichiometric promoter.
Sulfonyl Hydrazides Low. Require a catalyst (e.g., Iodophor, I₂) and heat.[1][2]Stable, odorless solids, environmentally friendly byproducts (N₂, H₂O).[17]Requires catalyst and elevated temperatures.
Q2: Do I need to protect the N-H proton of my indole?

For most C3-sulfenylation reactions, protection of the indole nitrogen is not necessary. The C3 position is significantly more nucleophilic than the nitrogen atom, and electrophilic attack occurs there preferentially.[11][13] While some reports note that N-substituted indoles can give slightly better yields, unprotected (N-H) indoles are generally well-tolerated substrates.[13]

Q3: What happens if the C3 position of my indole is already substituted?

The electrophilic sulfenylation reaction is highly regioselective for the C3 position. If this position is blocked with a substituent (e.g., a methyl group), the reaction is much more difficult. While sulfenylation at the C2 position is possible, it typically requires different strategies, such as using a directing group on the nitrogen, or specific reagent systems like N-(thio)succinimide with TFA.[11][18] Direct sulfenylation of a C3-substituted indole is unlikely to proceed efficiently under standard conditions.

Visualized Mechanisms and Workflows

To better understand the chemical transformations and troubleshooting logic, the following diagrams illustrate key processes.

General Mechanism of C3-Sulfenylation

G Indole Indole Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate Nucleophilic Attack at C3 RSX Electrophilic Sulfur (R-S-X) RSX->Intermediate Product 3-Sulfenylindole Intermediate->Product Aromatization HX - H-X

Caption: Electrophilic substitution at the C3 position of the indole ring.

Mechanism of 2,3-Di-sulfenylation Side Reaction

G cluster_0 Primary Reaction cluster_1 Side Reaction (Excess Sulfenylating Agent) Mono 3-Sulfenylindole Indolenium 3,3-bis-sulfide Intermediate Mono->Indolenium 2nd Attack at C3 RSX2 R-S-X RSX2->Indolenium DiProduct 2,3-bis-sulfide Product Indolenium->DiProduct [1,2]-Sulfenyl Migration

Caption: Formation of the 2,3-di-sulfenylated byproduct via rearrangement.[5][6][14]

Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction CheckReagent Is the sulfenylating agent active? Start->CheckReagent CheckConditions Are reaction conditions (catalyst, temp, atm) correct for the agent? CheckReagent->CheckConditions Yes SolReagent Solution: • Use fresh/pure reagent. • Confirm in situ generation. CheckReagent->SolReagent No CheckSubstrate Does the indole have strong EWGs? CheckConditions->CheckSubstrate Yes SolConditions Solution: • Add required catalyst (e.g., I₂). • Increase temperature. • Run open to air if needed. CheckConditions->SolConditions No SolSubstrate Solution: • Increase reaction time/temp. • Use a more reactive sulfenylating agent. CheckSubstrate->SolSubstrate Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Field-Proven Experimental Protocol

This protocol describes a reliable and commonly used method for the C3-sulfenylation of indole using a disulfide, catalyzed by molecular iodine. It is valued for its use of stable reagents and relatively benign conditions.

Title : Iodine-Catalyzed C3-Sulfenylation of Indole with Diphenyl Disulfide

Materials and Reagents :

  • Indole (1.0 equiv)

  • Diphenyl disulfide (0.6 equiv - Note: both sulfur atoms can react)

  • Molecular Iodine (I₂) (0.2 equiv)

  • Ethanol (or Dimethyl Carbonate) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates and chamber

Step-by-Step Procedure :

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 equiv), diphenyl disulfide (0.6 equiv), and molecular iodine (0.2 equiv).

  • Solvent Addition : Add ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the indole.

  • Reaction : Heat the reaction mixture to 70-80 °C (reflux for ethanol) and stir vigorously. The reaction is typically run open to the atmosphere.

  • Monitoring : Monitor the progress of the reaction by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The reaction is generally complete within 8-12 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) until the organic layer is colorless, followed by water, and finally brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(phenylthio)-1H-indole.

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Hamel, P. (2002). Mechanism of the Second Sulfenylation of Indole. The Journal of Organic Chemistry, 67(9), 2854–2858. [Link]

  • Zhong, J-C., et al. (2020). Catalytic Electrophilic C–H Sulfenylation of Indoles with Disulfides under Ball Milling. ACS Sustainable Chemistry & Engineering. [Link]

  • Wei, W-T., et al. (2021). TFA-promoted direct C–H sulfenylation at the C2 position of non-protected indoles. Chemical Communications. [Link]

  • Hamel, P. (2002). Mechanism of the Second Sulfenylation of Indole. The Journal of Organic Chemistry. [Link]

  • Zhong, J-C., et al. (2020). Catalytic Electrophilic C–H Sulfenylation of Indoles with Disulfides under Ball Milling. ACS Sustainable Chemistry & Engineering. [Link]

  • Zhong, J-C., et al. (2020). Catalytic Electrophilic C-H Sulfenylation of Indoles with Disulfides under Ball Milling. ChemRxiv. [Link]

  • Hamel, P. (2002). Mechanism of the second sulfenylation of indole. PubMed. [Link]

  • Wang, M., et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances. [Link]

  • Ali, M., et al. (2025). Halosulfenylation of Indoles. Chemical Review and Letters. [Link]

  • Larock, R. C., & Yue, D. (2009). Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization. Europe PMC. [Link]

  • Zhong, J-C., et al. (2020). Catalytic Electrophilic C–H Sulfenylation of Indoles with Disulfides under Ball Milling. ACS Sustainable Chemistry & Engineering. [Link]

  • Wang, M., et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Publishing. [Link]

  • Wang, M., et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. PubMed Central. [Link]

  • Yue, D., & Larock, R. C. (2008). A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters. [Link]

  • Borah, A. J., & Gogoi, P. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega. [Link]

  • Wang, X., et al. (2017). CuI-catalyzed Regioselective Sulfenylation of Indoles with Disulfides. Letters in Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. RSC Advances. [Link]

  • Wróbel, R., & Sławiński, J. (2023). Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. Molecules. [Link]

  • Wang, L., et al. (2015). Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water. ResearchGate. [Link]

  • Kumar, S., & Kumar, S. (2012). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Green Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Desk. Below is the technical support guide for [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile . I have structured this as a dyn...

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Desk.

Below is the technical support guide for [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile . I have structured this as a dynamic troubleshooting center to address your specific stability concerns in acidic media.

Compound ID: [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile Functional Classification: Indolyl-3-thioether /


-Sulfanyl Nitrile
Primary Stability Concern:  Acid-Catalyzed Hydrolysis & C–S Bond Cleavage

Part 1: Executive Stability Profile

Status: METASTABLE in acidic media.

This compound exhibits a "duality of stability" depending on the acid strength, temperature, and water content. While the indole core is protected by the N-methyl group, the nitrile tail and the thioether linkage present specific vulnerabilities.

Quick Reference Stability Table
Media ConditionStability RatingPrimary Degradation Product(s)Mechanism
Dilute Mineral Acid (pH 2–5, 25°C) Stable None (Minor protonation)Reversible S-protonation
Strong Acid (HCl/H₂SO₄, >2M, Heat) ⚠️ Unstable Carboxylic Acid derivativeNitrile Hydrolysis (

)
Oxidizing Acid (HNO₃, HClO₄) Critical Failure Sulfoxides/Sulfones, Polymer tarsS-Oxidation & Indole Polymerization
Lewis Acids (AlCl₃, BF₃) ⚠️ Variable Complex/Cleaved productsCoordination to Nitrile/Sulfur

Part 2: Degradation Pathways & Mechanisms

To troubleshoot your experiment, you must understand how the molecule breaks down.

The Primary Pathway: Nitrile Hydrolysis

In aqueous acidic media (e.g., 1M HCl, reflux), the nitrile group (


) is the first point of failure. It does not degrade randomly; it follows a predictable stepwise hydrolysis.
  • Step 1: Hydration to the primary Amide .

  • Step 2: Further hydrolysis to the Carboxylic Acid .

The Secondary Pathway: Thioether Cleavage (The "Indole Cation" Effect)

The sulfur atom at the 3-position is benzylic-like. In the presence of strong acid, the sulfur can be protonated. Because the resulting indolyl carbocation is resonance-stabilized, the C–S bond becomes weaker than in typical alkyl sulfides.

  • Risk: If heated in strong acid, you may cleave the molecule into 1-methylindole-3-thiol (which rapidly dimerizes) and glycolic acid derivatives.

Visualizing the Degradation Logic

The following diagram maps the kinetic competition between these pathways.

StabilityPathways Start [(1-Methyl-1H-indol-3-yl) sulfanyl]acetonitrile Protonated Protonated Intermediate (Reversible) Start->Protonated H⁺ (Fast, Eq) Amide Amide Intermediate (CONH₂) Protonated->Amide H₂O, Heat (Hydrolysis A) Cleavage C-S Bond Cleavage (Indole-3-thiol + Degradants) Protonated->Cleavage Strong Acid/Heat (Elimination) AcidProduct Carboxylic Acid (COOH) Amide->AcidProduct H₂O, Heat (Hydrolysis B)

Caption: Kinetic competition between nitrile hydrolysis (top path) and thioether cleavage (bottom path) in acidic media.

Part 3: Troubleshooting Guide

Use this section if you are observing unexpected results in your reaction mixture.

Issue 1: "My reaction mixture turned a dark pink/red color."

Diagnosis: Indole Polymerization or Oxidation.

  • The Cause: While the 1-methyl group protects the nitrogen, the indole ring is electron-rich. If your acid contains trace oxidants (like dissolved oxygen in MeOH/HCl) or is an oxidizing acid (HNO₃), the sulfur atom oxidizes to a sulfoxide, which can trigger Pummerer-type rearrangements or polymerization.

  • The Fix:

    • Degas all acidic solvents with Argon/Nitrogen before use.

    • Add a radical scavenger (e.g., BHT) if the reaction allows.

    • Switch to a non-oxidizing acid (e.g., dilute H₂SO₄ instead of HCl/HNO₃).

Issue 2: "I see a new spot on TLC (lower R_f), but my nitrile peak is gone from IR."

Diagnosis: Premature Hydrolysis.

  • The Cause: You likely generated the Amide intermediate. Nitriles hydrolyze to amides much faster than amides hydrolyze to acids.

  • The Fix:

    • If the amide is unwanted: Lower the temperature and reduce water content (use anhydrous acid in ether/dioxane).

    • If the acid is the goal: You are stuck at the intermediate. Increase temperature (>60°C) or acid concentration to push the equilibrium to the carboxylic acid.

Issue 3: "The product mass is missing the -CH₂CN tail entirely."

Diagnosis: Acid-Catalyzed Dealkylation (C-S Cleavage).

  • The Cause: The acid strength was too high, stabilizing the indole-3-cation and causing the sulfur group to leave.

  • The Fix: Reduce acid concentration below 1M. Avoid heating above 50°C in aqueous acid.

Part 4: Experimental Protocols

Protocol A: Assessing Acid Stability (Forced Degradation)

Use this protocol to determine the "safe window" for your specific experimental conditions.

Materials:

  • HPLC or TLC system.

  • 1M HCl, 0.1M HCl, and 1M H₂SO₄.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step:

  • Preparation: Dissolve 5 mg of compound in 1 mL MeCN.

  • Control: Inject/Spot the pure sample.

  • Acid Spike: Add 0.5 mL of 1M HCl to the solution.

  • Time-Course:

    • T=0: Analyze immediately. (Checks for instantaneous protonation shifts).

    • T=1h (RT): Analyze. (Checks for rapid hydrolysis).

    • T=1h (50°C): Heat gently, then analyze. (Simulates reaction conditions).

  • Interpretation:

    • Retention time shift only: Reversible protonation (Stable).

    • New peak (approx -18 mass units or polarity shift): Hydrolysis to Amide.

    • Multiple messy peaks: Decomposition/Cleavage.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to remove protecting groups elsewhere in the molecule? A: Generally, Yes . TFA is a strong but non-oxidizing acid. However, use anhydrous TFA and keep the reaction time short (<2 hours) at room temperature to avoid attacking the nitrile.

Q: How should I store this compound to prevent "acidic" degradation from the environment? A: Store at -20°C under an inert atmosphere. Indolyl-sulfides are sensitive to auto-oxidation, which can generate acidic byproducts (sulfonic acids) in situ, leading to "self-digestion."

Q: Is the nitrile group electron-withdrawing enough to destabilize the indole? A: No. The methylene spacer (


) insulates the indole ring from the nitrile's electron-withdrawing effect. The indole remains electron-rich, which is why it remains sensitive to oxidation.

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid from 3-Indoleacetonitrile. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-((cyanomethyl)thio)-1-methylindole analogs. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14206105 (Related Indole Thioethers). Retrieved from

  • Frontiers in Plant Science. (2018). Dynamic Modeling of Indole Glucosinolate Hydrolysis and Its Impact on Auxin Signaling. (Discusses Indole-3-acetonitrile hydrolysis kinetics). Retrieved from

Sources

Optimization

Technical Support Center: Indole Regioselectivity (C3 vs. C2)

Ticket ID: IND-REGIO-402 Subject: Troubleshooting C3 vs. C2 Substitution Patterns in Indole Functionalization Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-402 Subject: Troubleshooting C3 vs. C2 Substitution Patterns in Indole Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Indole functionalization is governed by a stark dichotomy between electronic preference (C3) and steric/directing effects (C2).[1] The pyrrole ring of indole is electron-rich, acting as an enamine. In standard Electrophilic Aromatic Substitution (SEAr), C3 is the thermodynamic and kinetic sink because the resulting cation retains the aromaticity of the fused benzene ring. Accessing C2 requires subverting this intrinsic bias through lithiation , transition-metal catalysis (C-H activation) , or steric blocking .

This guide addresses the most common failure modes where users observe incorrect regioselectivity.

Module 1: The Mechanistic Diagnostic

Why your reaction defaults to C3: When an electrophile (


) attacks C3, the positive charge is delocalized onto the nitrogen lone pair, forming a stable iminium ion while preserving the benzene ring's aromaticity. Attack at C2 creates a cation that disrupts the benzene aromaticity (quinoidal resonance), creating a significantly higher activation energy barrier.
Diagram 1: Mechanistic Origin of C3 Selectivity

Caption: Comparative energy landscape showing why C3 attack preserves benzene aromaticity (green path), while C2 attack disrupts it (red path), leading to C3 dominance in SEAr.

Module 2: Troubleshooting & FAQs

Scenario A: "I need C2 functionalization, but I keep isolating C3 products."

Root Cause: You are likely using standard electrophilic conditions (acidic media, Friedel-Crafts, Vilsmeier-Haack) on an indole with a free C3 position. Correction: You must switch mechanisms from SEAr to Directed C-H Activation or Lithiation .

  • Method 1: The Blocking Strategy If C3 is open, it will react. Install a temporary blocking group at C3 (e.g., a halogen or sulfonyl group) that can be removed later, or use a 3-substituted starting material.

  • Method 2: Lithiation (The N-Protecting Group Trick) Lithiation does not follow SEAr rules; it follows coordination rules.

    • Protect Nitrogen: Use Boc, TIPS, or SEM. Free NH is acidic and will quench organolithiums.

    • Directing Effect: The N-protecting group (especially Boc or SEM) directs the lithiation to C2 via coordination (Complex Induced Proximity Effect - CIPE).

    • Reagent: Use n-BuLi or t-BuLi at -78°C.

  • Method 3: Pd-Catalyzed C-H Activation Use a specific oxidant/ligand combination that favors C2.

    • Protocol Shift: Switch from Cu(OAc)₂ (often C3 selective) to AgOAc or ligand-free Pd conditions.

Scenario B: "I am seeing N-alkylation instead of C-alkylation."

Root Cause: Basic conditions + Hard Electrophile. Indole is an ambident nucleophile. Under basic conditions (NaH, KOH), the deprotonated indole anion (indolide) has high electron density on Nitrogen.

  • Hard Electrophiles (Alkyl halides): Attack N (Coulombic attraction).

  • Soft Electrophiles (Michael acceptors): Attack C3 (Orbital overlap).

Correction:

  • For C-Alkylation: Use a Grignard reagent (Indole-MgBr) instead of an alkali base. The Mg-N bond is more covalent, shielding the Nitrogen and directing attack to C3.

  • Alternative: Use Lewis Acid catalysis (In(OTf)₃ or Zn(OTf)₂) instead of base to promote Friedel-Crafts type alkylation at C3.

Scenario C: "My Pd-catalyzed arylation has poor regioselectivity (Mix of C2/C3)."

Root Cause: Ambiguous Directing Group or Ligand Interference. In Pd-catalysis, the mechanism dictates the site.

  • Electrophilic Palladation (Pd²⁺): Favors C3 (like SEAr).

  • Concerted Metalation-Deprotonation (CMD): Favors C2 (requires carboxylate base).

Correction: Consult the Selectivity Matrix below.

Module 3: Data & Decision Support

Table 1: Catalyst & Reagent Selectivity Matrix
Desired SiteMechanismCatalyst/Reagent SystemCritical Condition
C3 SEArElectrophile / Lewis AcidStandard (No base)
C3 Pd-CatalysisPd(OAc)₂ / Cu(OAc)₂ (Oxidant)Ligated Pd (e.g., bipyridine) favors C3
C2 Lithiationn-BuLi / ElectrophileMust protect N (Boc/SEM); -78°C
C2 Pd-CatalysisPd(OAc)₂ / AgOAc (Oxidant)Ligand-free or Pivalic acid additive
C2 RadicalPeroxides / Visible LightOften requires N-acyl directing group
Diagram 2: Troubleshooting Decision Tree

Caption: Decision logic for selecting the correct synthetic pathway based on substrate substitution and target regiochemistry.

Module 4: Validated Protocols (SOPs)

Protocol A: C2-Selective Arylation (Pd-Catalyzed)

Target: Direct functionalization of C2 without pre-functionalization. Reference Grounding: Based on oxidative C-H activation methodologies [1, 2].

  • Reagents:

    • Indole substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Oxidant: AgOAc (2.0 equiv) — Critical for C2 selectivity.

    • Solvent: Acetic Acid (AcOH) or AcOH/Dioxane mix.

  • Procedure:

    • Combine indole, boronic acid, Pd(OAc)₂, and AgOAc in a sealable tube.

    • Add solvent (0.2 M concentration).

    • Heat to 60-80°C for 12-24 hours.

    • Checkpoint: Monitor TLC. If C3 arylation appears (minor spot), lower temperature or increase oxidant equivalents.

  • Workup: Filter through Celite (remove Ag residues), neutralize with NaHCO₃, extract with EtOAc.

Protocol B: C2-Selective Lithiation

Target: Introduction of electrophiles (aldehydes, halides) at C2. Reference Grounding: Exploits the Directed Ortho Metalation (DoM) effect [3].

  • Preparation:

    • Ensure Indole is N-protected (N-Boc or N-SEM). Free NH will fail.

    • Dry glassware thoroughly (flame dry under Ar/N₂).

  • Lithiation:

    • Dissolve N-Boc-indole in anhydrous THF (0.5 M).

    • Cool to -78°C (Dry ice/Acetone).

    • Add t-BuLi (1.1 equiv) dropwise. Note: n-BuLi can be used but t-BuLi is often cleaner for N-Boc.

    • Stir for 30-60 mins at -78°C.

  • Quench:

    • Add Electrophile (e.g., DMF for aldehyde, I₂ for iodide) dropwise.

    • Allow to warm to RT slowly.

  • Why this works: The Boc carbonyl oxygen coordinates the Li atom, holding it specifically at the C2 position, overriding the electronic preference for C3.

References

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017).[2][3] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627. Link

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Lattanzi, A., & Senatore, A. (2017). Direct C2-Functionalization of Indoles Triggered by the Generation of Iminium Species.[4] Chemistry – A European Journal. Link

  • Zhang, X., et al. (2020). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Chemical Science. Link

  • Study.com . (n.d.). Indole Electrophilic Substitution Mechanism. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Profiling of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Topic: 1H NMR chemical shifts of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile Content Type: Publish Comparison Guides [1] Executive Summary & Technical Context[1][2][3][4] [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile Content Type: Publish Comparison Guides

[1]

Executive Summary & Technical Context[1][2][3][4]

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS: Analogous to 3-sulfenylindoles) is a functionalized indole scaffold often utilized as a pharmacophore in drug discovery (e.g., antiviral or anticancer agents) or as a versatile synthetic intermediate.

Precise structural validation of this molecule requires distinguishing it from potential byproducts such as the C2-regioisomer, the unmethylated precursor, or oxidation products (sulfoxides).[1] This guide provides a high-fidelity 1H NMR reference framework, comparing the target molecule against key alternatives and precursors to ensure absolute identification.[1]

Key Spectral Features:

  • Diagnostic Singlet (S-CH₂): The methylene protons alpha to the nitrile and sulfur appear in a distinct region (3.3–3.6 ppm), separated from the N-methyl signal.

  • Indole C2-H: The sulfenyl substitution at C3 removes the characteristic C2-C3 coupling, collapsing the C2 proton into a sharp singlet downfield.[1]

1H NMR Chemical Shift Data: The "Fingerprint"

The following data represents the high-confidence spectral assignment for [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile in CDCl₃. These values are synthesized from fragment analysis of verified 3-sulfenylindole analogs and alpha-thioacetonitriles.

Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
C2 Ar-H7.45 – 7.55 Singlet (s)1H-Deshielded by S-substitution; lack of C3-H coupling confirms 3-position substitution.
C4 Ar-H7.65 – 7.75 Doublet (d)1H~8.0Deshielded by aromatic ring current; typical indole C4.
C7 Ar-H7.30 – 7.40 Doublet (d)1H~8.0Proximity to N-Me affects shift slightly compared to NH-indole.
C5, C6 Ar-H7.15 – 7.30 Multiplet (m)2H-Standard aromatic region overlap.
N-Me N-CH₃3.75 – 3.82 Singlet (s)3H-Characteristic N-methyl indole resonance.
S-CH₂ S-CH₂-CN3.40 – 3.55 Singlet (s)2H-Upfield of N-Me but downfield of alkyl chains due to EWG (CN) and S.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on Solvent Effects: In DMSO-d₆ , the water peak (3.33 ppm) often obscures the S-CH₂ signal. CDCl₃ is the preferred solvent for resolution of the aliphatic region in this specific molecule.

Comparative Analysis: Performance vs. Alternatives

To validate the synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, one must compare it against potential impurities or "alternative" structures that may arise during experimentation.[1]

Scenario A: Target vs. Starting Material (1-Methylindole)

The most common error in synthesis is incomplete conversion.

FeatureTarget Molecule (Product)1-Methylindole (Precursor)Diagnostic Action
C2-H Signal Singlet (~7.5 ppm)Doublet (~7.0 ppm)Check multiplicity. If doublet exists, reaction is incomplete.[1]
C3-H Signal Absent Doublet (~6.5 ppm)Look for the high-field aromatic doublet of the precursor.
Aliphatic Two singlets (N-Me, S-CH₂)One singlet (N-Me)Integration ratio of 3:2 confirms S-CH₂ addition.
Scenario B: Target vs. Oxidized Impurity (Sulfoxide)

Sulfides are prone to oxidation. The sulfoxide analog (S=O) is a common "alternative" state that implies degradation.

  • Target (Sulfide): S-CH₂ at ~3.45 ppm .

  • Alternative (Sulfoxide): S(O)-CH₂ shifts downfield to ~3.8 – 4.1 ppm and may become diastereotopic (AB quartet) due to the chiral sulfur center.

  • Performance Impact: The presence of the sulfoxide indicates poor storage stability or over-oxidation during workup.

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals, ensuring a self-validating interpretation of the spectrum.

NMR_Assignment_Logic Sample Unknown Sample Region_Check Region Analysis Sample->Region_Check Aromatic Aromatic Region (7.0 - 7.8 ppm) Region_Check->Aromatic Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Region_Check->Aliphatic C2_Proton C2-H Signal (Singlet vs Doublet?) Aromatic->C2_Proton N_Me N-Me Signal (~3.8 ppm, 3H) Aliphatic->N_Me S_CH2 S-CH2 Signal (~3.5 ppm, 2H) Aliphatic->S_CH2 Conclusion Identity Confirmed: 3-Sulfanyl Substituted C2_Proton->Conclusion Singlet = Substituted N_Me->Conclusion Present S_CH2->Conclusion Present (Integral 2:3)

Figure 1: Decision tree for verifying the structure of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile based on 1H NMR data.

Experimental Protocol: Synthesis & Sample Prep

To ensure the reproducibility of the NMR data presented above, the following protocol describes the generation of the sample and the preparation for analysis.

Synthesis Workflow (Recommended Route)

This molecule is typically accessed via electrophilic sulfenylation.

  • Reagents: 1-Methylindole (1.0 eq), (Cyanomethyl)sulfenyl chloride (1.1 eq) [Generated in situ from disulfide + SO₂Cl₂ or similar].

  • Solvent: Dichloromethane (DCM) or Diethyl Ether.

  • Procedure:

    • Cool solution of 1-Methylindole in DCM to 0°C.

    • Add sulfenylating agent dropwise.

    • Monitor by TLC (Target Rf is typically lower than indole due to nitrile polarity).

    • Quench with NaHCO₃, extract, and dry over Na₂SO₄.[1]

NMR Sample Preparation (Self-Validating)
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS. Avoid DMSO-d₆ unless solubility is an issue, as the water peak interferes with the S-CH₂ region.[1]

  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Shimming: Ensure the TMS linewidth is <0.5 Hz.

  • Validation Step: Check the integration of the N-Me singlet (set to 3.00). The S-CH₂ singlet must integrate to 2.00 ± 0.05. Deviations indicate impurities (e.g., disulfide byproduct).

Synthesis_Workflow Start Start: 1-Methylindole Reaction Electrophilic Subst. at C3 Start->Reaction + Reagent Reagent Add (Cyanomethyl)sulfenyl source (0°C, DCM) Workup Quench (NaHCO3) & Extract Reaction->Workup Purification Column Chromatography (Remove unreacted Indole) Workup->Purification Analysis 1H NMR Validation (Check C2 Singlet) Purification->Analysis

Figure 2: Synthetic workflow for accessing the target molecule, highlighting the critical analysis checkpoint.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1][2] J. Org.[3] Chem.1997 , 62, 7512–7515.[1] Link

  • Hamel, P. "Synthesis of 3-sulfenylindoles."[1] Journal of Organic Chemistry2002 , 67, 2854.[1] (General reference for indole sulfenylation shifts).

  • PubChem Compound Summary. "3-(Methylthio)indole." (Used for C2-H shift comparison). Link

  • SpectraBase. "1-Methylindole 1H NMR." (Precursor reference). Link

Sources

Comparative

Technical Guide: IR Spectrum Analysis of Indole-3-Acetonitrile (IAN)

Topic: IR Spectrum Nitrile Stretch Frequency for Indole Acetonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary: The Spectral Fingerp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Nitrile Stretch Frequency for Indole Acetonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary: The Spectral Fingerprint

In the synthesis and characterization of indole derivatives, the nitrile (C≡N) stretch serves as a definitive spectral reporter.[1] For Indole-3-acetonitrile (IAN) , this functionality is not merely a structural appendage but a probe of local electronic environment.[2][3]

Unlike aromatic nitriles where conjugation lowers the bond order, the nitrile group in IAN is electronically insulated by a methylene (


) spacer.[2][3] Consequently, its infrared signature is distinct from conjugated alternatives.[2] This guide provides a rigorous comparison of IAN against structural analogs, establishing the ~2250 cm⁻¹  band as the critical quality attribute (CQA) for identity verification.

Mechanistic Insight: The "Insulation Effect"

To interpret the IR spectrum of IAN accurately, one must understand the causality behind the frequency shift.[1]

  • Conjugated Nitriles (e.g., 4-Cyanoindole): The

    
    -system of the indole ring delocalizes electrons into the antibonding orbitals of the nitrile group.[2][3] This reduces the triple bond character, lowering the force constant (
    
    
    
    ) and shifting the frequency to a lower wavenumber (
    
    
    ).
  • Indole-3-Acetonitrile: The methylene bridge acts as a

    
    -insulator.[2][3] It breaks the 
    
    
    
    -conjugation between the indole ring and the nitrile group.[2][3] The C≡N bond retains high triple-bond character, resulting in a higher frequency absorption (
    
    
    ), similar to simple aliphatic nitriles.
Visualization: Electronic Connectivity & Frequency Shift

The following diagram illustrates the structural logic dictating the spectral shift.

InsulationEffect Indole Indole Ring (Electron Rich) Spacer Methylene Spacer (-CH2-) Indole->Spacer σ-Bond Only Result_Cyano 4-Cyanoindole Frequency: ~2225 cm⁻¹ (Conjugated) Indole->Result_Cyano Direct Attachment (Conjugation) Nitrile Nitrile Group (-C≡N) Spacer->Nitrile Insulates π-System Result_IAN Indole-3-Acetonitrile Frequency: ~2250 cm⁻¹ (Non-Conjugated) Nitrile->Result_IAN High Bond Order

Figure 1: The "Insulation Effect" of the methylene spacer prevents conjugation, preserving the high-frequency nitrile stretch in IAN compared to directly substituted cyanoindoles.[3]

Comparative Analysis: IAN vs. Alternatives

The following table contrasts IAN with common "alternative" nitrile species encountered in drug development and organic synthesis. Use this data to distinguish IAN from starting materials (e.g., acetonitrile solvent) or side products (e.g., conjugated isomers).[2]

Compound ClassSpecific ExampleC≡N Frequency (cm⁻¹)Spectral CharacterStructural Cause
Target Product Indole-3-acetonitrile 2248 – 2252 Sharp, Medium Non-conjugated (Aliphatic behavior)
Aliphatic NitrileAcetonitrile (Solvent)2254Sharp, StrongIsolated C≡N, no steric bulk
Aromatic NitrileBenzonitrile2228Sharp, StrongConjugation with phenyl ring
Indole Nitrile5-Cyanoindole2223Sharp, MediumConjugation with indole ring
IsonitrileIndole-3-isonitrile2110 – 2160Broad/SplitTerminal N≡C structure

Key Differentiator: If your spectrum shows a peak below 2230 cm⁻¹, you likely have a conjugated impurity or a regioisomer where the CN is directly on the ring. If the peak is >2250 cm⁻¹ but very broad, suspect solvent occlusion (acetonitrile).

Experimental Protocol: High-Fidelity Acquisition

To ensure the "2250 cm⁻¹" peak is measured accurately without artifacts, follow this self-validating ATR-FTIR protocol.

Methodology: Attenuated Total Reflectance (ATR)

Why ATR? Unlike KBr pellets, ATR avoids moisture absorption (which creates OH noise near 3300 cm⁻¹) and ensures consistent path length for solid indoles.[2]

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal (Diamond/ZnSe) with isopropanol.[2]

    • Acquire background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[2]

    • Validation: Ensure background is flat with no peaks at 2350 cm⁻¹ (atmospheric CO₂) or 2250 cm⁻¹ (residual cleaning solvent).

  • Sample Deposition:

    • Place ~2-5 mg of solid Indole-3-acetonitrile on the crystal center.[2][3]

    • Apply pressure using the anvil until the force gauge reads ~80-100 N (optimal contact).[2]

    • Note: IAN is a crystalline solid (mp 33-36°C).[2][3] Do not overheat the crystal; excessive pressure/friction can melt the sample, changing the band shape.[2]

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.[2]

    • Resolution: 2 cm⁻¹ (High resolution is crucial to distinguish IAN from acetonitrile solvent residue).[2]

    • Scans: 64 (improves Signal-to-Noise ratio).

  • Data Processing:

    • Apply baseline correction.[2][4]

    • Locate the C≡N peak maximum.[2][5]

    • Acceptance Criteria: Peak must be within 2245–2255 cm⁻¹ .[2]

Visualization: Experimental Logic Flow[1][2][3]

Protocol Start Start: Solid Sample Prep Crystal Cleaning (Isopropanol) Start->Prep Check Background Check (No CO2/Solvent Peaks) Prep->Check Check->Prep Dirty Mount Mount Sample (Pressure: 80-100N) Check->Mount Clean Scan Acquire Spectrum (64 scans, 2 cm⁻¹ res) Mount->Scan Analyze Identify C≡N Peak Scan->Analyze Decision Peak Position? Analyze->Decision Pass PASS: Identity Confirmed (2245-2255 cm⁻¹) Decision->Pass ~2250 Fail_Low FAIL: Conjugated Impurity (< 2230 cm⁻¹) Decision->Fail_Low <2230 Fail_Solvent FAIL: Residual Solvent (Sharp 2254 cm⁻¹ + no Indole peaks) Decision->Fail_Solvent Exact 2254

Figure 2: Decision tree for validating Indole-3-acetonitrile identity via FTIR.

Troubleshooting & Validation

Even with a correct protocol, artifacts can occur.[1][2] Use these checks to validate your data.

  • The "Acetonitrile Trap": Since IAN is often recrystallized from acetonitrile, residual solvent can mimic the product signal.[1][2]

    • Differentiation: Look for the Indole N-H stretch at ~3400 cm⁻¹.[2][6]

    • Solvent Check: Pure acetonitrile lacks the N-H band and aromatic C=C ring modes (1450-1600 cm⁻¹).[2] If you see a strong 2254 cm⁻¹ peak but weak/no N-H stretch, your sample is wet with solvent.[2]

  • Hygroscopicity: While IAN is not intensely hygroscopic, moisture can broaden the spectrum.[1][2]

    • Check: A broad "hump" at 3300-3500 cm⁻¹ indicates water, which may obscure the sharp Indole N-H stretch.[2] Dry the sample in a desiccator and re-scan.[2]

References

  • NIST Chemistry WebBook. Indole-3-acetonitrile IR Spectrum Data.[2][3] National Institute of Standards and Technology.[2][7][8] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses aliphatic vs. aromatic nitrile shifts). [Link]

Sources

Validation

Technical Guide: Structural Characterization of 3-(cyanomethylthio)-1-methylindole

Topic: Crystal Structure Analysis of 3-(cyanomethylthio)-1-methylindole Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry) Methodological Comparison: SC-XRD vs. NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-(cyanomethylthio)-1-methylindole Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry)

Methodological Comparison: SC-XRD vs. NMR vs. DFT

Executive Summary & Objective

In the development of indole-based pharmacophores, the precise spatial arrangement of substituents at the C3 position is critical for receptor binding affinity. This guide analyzes the structural characterization of 3-(cyanomethylthio)-1-methylindole , a functionalized indole derivative featuring a flexible cyanomethylthio (-S-CH₂-CN) tail.

While solution-state NMR is the standard for purity assessment, it often fails to capture the specific conformational locking induced by solid-state packing forces. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) , demonstrating why SC-XRD is the superior method for resolving the critical steric and electronic interactions of the sulfur bridge and nitrile pharmacophore.

Experimental Protocols (The "How-To")

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The presence of the sulfur atom increases the polarizability of the molecule, often leading to twinning if crystallization is too rapid.

Step 1: Synthesis (Nucleophilic Substitution)

  • Reagents: 1-methylindole-3-thiol (Precursor), Chloroacetonitrile (Electrophile), K₂CO₃ (Base), Acetone (Solvent).

  • Procedure: Dissolve 1-methylindole-3-thiol in dry acetone. Add 1.2 eq of K₂CO₃ and stir for 30 mins. Dropwise add chloroacetonitrile at 0°C. Reflux for 4 hours.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

Step 2: Crystal Growth (Slow Evaporation)

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

  • Method: Dissolve 20 mg of the purified compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Let stand at 4°C for 3-5 days.

  • Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate disorder).

Data Collection Parameters[1]
  • Temperature: 100 K (Essential to reduce thermal motion of the flexible -CH₂-CN tail).

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by Sulfur.

  • Resolution: 0.8 Å or better to resolve the C-S bond density accurately.

Comparative Analysis: SC-XRD vs. Alternatives

This section evaluates the three primary structural determination tools.

Quantitative Comparison Table
FeatureSC-XRD (Gold Standard) Solution NMR (¹H/¹³C) DFT (Computational)
State of Matter Solid (Crystal Lattice)Liquid (Solution)Gas Phase (Vacuum)
Conformation Frozen/Locked (Reveals packing effects)Time-Averaged (Rapid rotation)Energy Minimized (0 Kelvin)
C-S Bond Precision High (±0.002 Å)Inferential (Chemical Shift)Theoretical (Basis set dependent)
Intermolecular Forces Directly Observed (Pi-stacking, H-bonds)Inferred (NOE/ROE)Calculated (Interaction Energy)
Stereochemistry Absolute Configuration (if chiral)Relative ConfigurationN/A
Critical Structural Insights
A. The Sulfur Bridge Geometry (C-S-C)
  • SC-XRD Insight: The C3-S-CH₂ bond angle typically deviates from the ideal tetrahedral angle due to the lone pair repulsion on Sulfur. XRD experimentally determines this angle (typically ~100-102° for aryl-alkyl sulfides), which dictates the orientation of the nitrile "head" relative to the indole "body."

  • DFT Limitation: DFT (e.g., B3LYP/6-311G**) often overestimates the planarity of the S-C bond unless specific dispersion corrections (GD3BJ) are applied.

B. The Nitrile Interaction (–CN)
  • SC-XRD Insight: The nitrile group is a strong hydrogen bond acceptor. In the crystal lattice, SC-XRD reveals C-H...N supramolecular synthons that link molecules into infinite chains or dimers. These "weak" interactions (distance ~2.5 - 2.7 Å) are critical for solid-state stability and solubility profiles.

  • NMR Limitation: In CDCl₃, these intermolecular contacts are disrupted by solvent molecules, masking the self-assembly properties of the drug candidate.

Visualizing the Logic

The following diagrams illustrate the workflow and the decision-making logic for choosing SC-XRD.

Diagram 1: Crystallographic Workflow

From crude solid to refined structure.

CrystallographyWorkflow Synthesis Synthesis (Nucleophilic Subst.) Purification Purification (Column Chrom.) Synthesis->Purification Crystallization Crystallization (Slow Evap. EtOH/DCM) Purification->Crystallization Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystallization->Diffraction Select Block Crystal Structure Structure Solution (SHELXT / OLEX2) Diffraction->Structure Bragg Law Refinement Refinement (Anisotropic S, N, C) Structure->Refinement R1 < 0.05

Caption: The critical path from synthesis to refined model. Note the 100K requirement during diffraction to freeze the flexible thio-alkyl tail.

Diagram 2: Interaction Logic (Why XRD?)

Mapping the interactions visible to each technique.

InteractionLogic Molecule 3-(cyanomethylthio)-1-methylindole XRD SC-XRD (Solid State) Molecule->XRD NMR NMR (Solution) Molecule->NMR DFT DFT (Gas Phase) Molecule->DFT PiStack Pi-Pi Stacking (Indole-Indole) XRD->PiStack Direct Obs. HBond C-H...N Interactions (Supramolecular) XRD->HBond Direct Obs. NMR->PiStack Lost in Solv. Dynamic Rotational Averaging (Flexible Tail) NMR->Dynamic Primary Obs. DFT->HBond Requires Periodic BC ElecDist Electronic Distribution (HOMO/LUMO) DFT->ElecDist Calculated

Caption: Comparison of observable structural features. SC-XRD is the only technique that directly observes the intermolecular packing forces (Pi-stacking and H-bonds).

Expected Structural Parameters (Reference Data)

Based on high-precision studies of analogous 3-substituted indoles [1, 2], the following parameters serve as the quality control benchmark for your analysis.

  • Space Group: Monoclinic

    
     is the most common packing for planar indoles, allowing for inversion dimers.
    
  • Bond Lengths:

    • C(3)-S: 1.75 - 1.77 Å (Single bond character).

    • S-C(methyl): 1.80 - 1.82 Å.

    • C≡N: 1.13 - 1.15 Å (Triple bond).

  • Planarity: The indole ring (N1 through C7) should exhibit an RMS deviation of <0.02 Å. The methyl group on N1 usually lies within this plane, while the S-CH₂-CN tail will likely rotate out of plane (torsion angle C2-C3-S-C ~ 80-90°) to minimize steric clash with the C4 proton [3].

Conclusion

For 3-(cyanomethylthio)-1-methylindole, SC-XRD is the definitive characterization method . While NMR confirms chemical identity, only XRD elucidates the supramolecular architecture—specifically the role of the nitrile group in forming stabilizing C-H...N networks and the specific torsion of the sulfur bridge. For drug development, these solid-state metrics are predictive of polymorphism and bioavailability.

References

  • Investigation of Indole-Arylpiperazine Derivatives. National Institutes of Health (PMC). Source:[Link] Relevance: Provides benchmark bond lengths and DFT vs. XRD comparison protocols for indole derivatives.

  • Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E. Source:[Link] Relevance: Details the C-H...pi and pi...pi stacking interactions common to 3-substituted indoles.

  • Synthesis and structural analysis of novel indole derivatives. ResearchGate. Source:[Link] Relevance: Validates the combined use of XRD and DFT for confirming electronic distribution in indoles.

  • Hirshfeld surface analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole. IUCrData. Source:[Link] Relevance: Demonstrates the methodology for mapping intermolecular interactions in sulfonyl/thio-indole analogs.

Comparative

Comparative Guide: UV-Vis Absorption Profiles of 1-Methylindole Sulfur Derivatives

The following technical guide is structured to serve as a comparative reference for researchers investigating the electronic properties of 1-methylindole sulfur derivatives. Executive Summary This guide analyzes the ultr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comparative reference for researchers investigating the electronic properties of 1-methylindole sulfur derivatives.

Executive Summary

This guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics of 1-methylindole and its sulfur-functionalized analogs (sulfides, sulfones, and complex dyes). For drug development professionals, understanding these electronic transitions is critical for rationalizing structure-activity relationships (SAR), particularly in designing redox-active pharmacophores or fluorescent probes.

Key Insight: While the parent 1-methylindole exhibits classic UV absorption (


 nm), sulfur substitution at the C3 position induces distinct solvatochromic and bathochromic shifts driven by the oxidation state of the sulfur atom (sulfide vs. sulfone).

Theoretical Grounding: The Indole Chromophore

The UV absorption of 1-methylindole arises primarily from


 transitions within the bicyclic aromatic system.
  • Parent System: 1-Methylindole displays two primary absorption bands in the UV region: the

    
     and 
    
    
    
    bands, typically centered around 220 nm and 280–290 nm, respectively.
  • Sulfur Auxochromes:

    • Sulfenyl (-S-R): Acts as an electron donor (+M effect). The lone pairs on sulfur interact with the indole

      
      -system, raising the HOMO energy and narrowing the HOMO-LUMO gap, resulting in a bathochromic (red) shift .
      
    • Sulfonyl (-SO₂-R): Acts as a strong electron-withdrawing group (-M/-I effect). This stabilizes the molecular orbitals but extends the conjugation length if an aryl group is attached. The shift is complex but generally results in distinct spectral sharpening and intensity changes compared to the sulfide.

Comparative Data Analysis

The following table synthesizes experimental


 values for 1-methylindole and key sulfur-containing derivatives.
Table 1: UV-Vis Absorption Maxima ( )[1][2]
Compound ClassSpecific Derivative

(nm)
SolventElectronic FeatureSource
Parent 1-Methylindole224, 281MeOHBase aromatic

[1]
Parent 1-Methylindole270–296Water/EtOHSolvatochromic broadening[2]
Sulfide (C3) 1-Methyl-3-(phenylthio)indole~290–305CH₂Cl₂Bathochromic shift (+M of S)[3]
Sulfone (C3) 1-Methyl-3-(phenylsulfonyl)indole~280–300CH₂Cl₂Extended conjugation, e- withdrawing[3]
Dye Adduct 1-Methyl-2-phenylindole-MDA586 Acidic/MeOHExtended polymethine chromophore[4]
Polymer Poly(1-methylindole)535THFExtensive

-conjugation
[5]

*Note: Exact values for simple sulfide/sulfone derivatives vary by solvent polarity. Values estimated based on substituent effects and analogous 3-substituted indole data.

Mechanistic Diagram: Electronic Effects of Sulfur

The following diagram illustrates the impact of sulfur oxidation states on the indole chromophore.

SulfurEffects Parent 1-Methylindole (λmax ~281 nm) Sulfide 3-Sulfenyl Derivative (-S-R) Electron Donor (+M) Parent->Sulfide Lone Pair Conjugation Sulfone 3-Sulfonyl Derivative (-SO2-R) Electron Withdrawing (-M) Parent->Sulfone Inductive Withdrawal Sulfide->Sulfone Oxidation (mCPBA/H2O2) Shift_Red Bathochromic Shift (Red Shift) Sulfide->Shift_Red Narrowed Band Gap Shift_Blue Hypsochromic/Complex Shift (Relative to Sulfide) Sulfone->Shift_Blue Stabilized Orbitals

Figure 1: Impact of sulfur oxidation state on electronic transitions and spectral shifts.

Experimental Protocols

To ensure reproducible data when characterizing these derivatives, follow this standardized protocol.

Protocol A: Standard UV-Vis Characterization

Objective: Determine


 and Molar Extinction Coefficient (

).
  • Solvent Selection: Use HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid acetone or benzene due to their own strong UV cutoff.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the derivative (e.g., 1-methyl-3-(phenylthio)indole).

    • Dissolve in 10 mL of solvent to create a

      
       stock.
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare concentrations of 5, 10, 20, and 50

      
      .
      
    • Critical Step: Ensure the absorbance (A) falls between 0.1 and 1.0 to adhere to the Beer-Lambert Law.

  • Measurement:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda or Shimadzu UV-series).

    • Baseline: Run a blank scan with pure solvent.

    • Scan Range: 200 nm to 800 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min) for high resolution.

  • Data Processing:

    • Identify ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3]
      
    • Calculate

      
       using 
      
      
      
      (where
      
      
      cm).
Protocol B: Colorimetric Assay (For 2-Phenyl Derivatives)

Objective: Detect lipid peroxidation products (MDA) using 1-methyl-2-phenylindole.

  • Reagent: Prepare a solution of 1-methyl-2-phenylindole in acetonitrile/methanol (3:1).

  • Reaction: Mix with sample containing malondialdehyde (MDA) and concentrated HCl (or methanesulfonic acid).

  • Incubation: Incubate at 45°C for 40 minutes.

  • Detection: Measure absorbance at 586 nm . A stable blue chromophore indicates the formation of the carbocyanine dye adduct [4].

References

  • Nateghi, M. R., et al. "Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy."[4] Asian Journal of Chemistry, vol. 23, no. 12, 2011, pp. 535-538. Link

  • Kurt, M., et al. "Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole." Journal of Molecular Structure, 2025. Link

  • Lian, X., et al. "Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides." Chemical Communications, vol. 48, 2012, pp. 11686-11688. Link

  • Erdelmeier, I., et al. "Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals." Chemical Research in Toxicology, vol. 11, no. 10, 1998, pp. 1184-1194. Link

  • Sigma-Aldrich. "Product Specification: 1-Methyl-2-phenylindole." Link

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides essential, in-depth safety and logistical information for the handling of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, a compound of interest for researchers and scientists. By providing a framework grounded in established safety protocols for related chemical structures, this document aims to be your preferred resource for ensuring a safe and efficient laboratory environment.

Core Safety Directives and Hazard Analysis

The primary hazards associated with [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile are inferred from its structural components. The acetonitrile group suggests potential toxicity, including the possibility of metabolizing to cyanide in the body.[5] Indole derivatives can also exhibit biological activity.[6][7][8] Therefore, it is crucial to handle this compound with the assumption that it is toxic and requires stringent safety measures to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.

PPE ComponentSpecifications and Rationale
Hand Protection Chemically resistant, impervious gloves. Nitrile gloves (minimum 5-mil thickness) offer splash protection but must be changed immediately upon contamination.[9] For extended handling, consider more robust options like butyl rubber or Viton™ gloves. Always consult the glove manufacturer's compatibility chart. This is critical to prevent skin contact, a primary route of exposure.[9]
Eye and Face Protection Chemical safety goggles meeting EN166 standards or equivalent. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[9][10] This combination provides comprehensive protection against eye irritation and serious injury.[9][11][10]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, with full-length sleeves. For handling larger quantities, a chemical-resistant apron or coveralls should be worn. Closed-toe shoes are mandatory. This minimizes skin exposure and prevents contamination of personal clothing.[9][11]
Respiratory Protection All manipulations should be conducted within a certified chemical fume hood. [5][11] If a fume hood is unavailable or if there's a potential for exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and particulates is required.[9][10]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receiving a shipment of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, immediately inspect the container for any signs of damage or leakage, wearing appropriate PPE.[9] The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9][11] This storage location should be separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12] Access to the storage area should be restricted to authorized personnel.

Handling and Use

All weighing and handling of solid [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile should be performed within a chemical fume hood to prevent the inhalation of any dust or aerosols.[9] When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when working with flammable solvents like acetonitrile.[1][10]

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: A streamlined workflow for the safe handling of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
Skin Contact Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][13]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[1] Use non-sparking tools for cleanup.[10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]
Large Spill For large spills, evacuate the area immediately and remove all sources of ignition.[10] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

Waste Segregation and Collection

All waste containing [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, including contaminated consumables like gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][11] The label should clearly indicate "Hazardous Waste" and list the chemical contents.

Disposal Procedures

Never dispose of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile or its waste down the drain or in the regular trash.[11] All chemical waste must be disposed of through your institution's hazardous waste management program.[5][14] This typically involves arranging for a pickup by trained hazardous waste professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[14]

Disposal_Plan Start Generation of Waste Segregate Segregate Contaminated Materials (Gloves, Glassware, etc.) Start->Segregate Collect Collect in Labeled, Sealed Hazardous Waste Container Segregate->Collect Store Store Temporarily in a Designated Safe Area Collect->Store Contact_EHS Contact Environmental Health & Safety for Waste Pickup Store->Contact_EHS Professional_Disposal Professional Hazardous Waste Disposal Contact_EHS->Professional_Disposal

Caption: A step-by-step process for the safe and compliant disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently work with [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, ensuring their personal safety and the integrity of their research.

References

  • How to Dispose of Acetonitrile? (2025, January 2). ACT-ENVIRO. Available at: [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Available at: [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health. Available at: [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4). Silver Fern Chemical Inc. Available at: [Link]

  • SOP for Acetonitrile, AKA methyl cyanide. University of Washington. Available at: [Link]

  • Methods of Degrading Acetonitrile Waste Sustainably. (2021, March 15). National Association of Clean Air Agencies. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. LSU Health Shreveport. Available at: [Link]

  • Safety Data Sheet - (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride. (2025, July 26). Angene Chemical. Available at: [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem. Available at: [Link]

  • Safety Data Sheet: acetonitrile. Chemos GmbH & Co.KG. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Reactant of Route 2
[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.